ML388
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H24N4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C20H24N4/c1-14-8-10-17(11-9-14)24-15(2)13-18(16(24)3)20-22-21-19-7-5-4-6-12-23(19)20/h8-11,13H,4-7,12H2,1-3H3 |
InChIキー |
QKPPIMNVHFZLLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=NN=C4N3CCCCC4)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML385, a Potent NRF2 Inhibitor
A Note on Nomenclature: This document provides a detailed overview of the mechanism of action of ML385 . It is important to note that the compound "ML388" is distinct and is recognized as a 15-hydroxyprostaglandin dehydrogenase inhibitor. Due to the extensive research and data available for ML385 as a modulator of the NRF2 pathway, this guide will focus exclusively on ML385, assuming a potential user interest in NRF2 inhibition.
Core Mechanism of Action
ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2][3][4] NRF2 is a master transcriptional regulator of the cellular antioxidant response, and its hyperactivity is implicated in the chemoresistance of various cancers. The primary mechanism of ML385 involves the direct binding to NRF2, which subsequently disrupts its transcriptional activity.
Specifically, ML385 targets the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[1] This binding event interferes with the heterodimerization of NRF2 with small Maf (sMAF) proteins, a critical step for the complex to recognize and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1] By preventing the NRF2-sMAF complex from binding to the ARE, ML385 effectively inhibits the transcription of a wide array of NRF2-dependent genes involved in antioxidant defense, drug metabolism, and cell proliferation.[1][3]
Quantitative Data Summary
The inhibitory potency of ML385 has been quantified in various assays and cell lines. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 1.9 µM | Inhibition of NRF2-MAFG protein complex binding to fluorescein-labeled ARE-DNA in a fluorescence polarization assay. | [3][4][5] |
| Cell Line | Cancer Type | IC50 of ML385 (in combination with other agents) | Reference |
| MGH7 | Lung Squamous Cell Carcinoma | Reduces the IC50 of BKM120 from 15.46 µM to 5.503 µM when used at 5 µM. | [6] |
| FaDu | Head and Neck Squamous Cell Carcinoma | IC50 of Cisplatin is 24.99 µM. Combination with ML385 enhances cytotoxicity. | [1] |
| YD9 | Head and Neck Squamous Cell Carcinoma | IC50 of Cisplatin is 8.68 µM. Combination with ML385 enhances cytotoxicity. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
NRF2 Signaling Pathway and ML385 Inhibition
Caption: NRF2 signaling pathway and the inhibitory mechanism of ML385.
Experimental Workflow for Characterizing ML385
Caption: A logical workflow of experiments to characterize ML385's mechanism of action.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ML385.
Fluorescence Polarization (FP) Assay for NRF2-DNA Binding Inhibition
This assay quantitatively measures the ability of ML385 to disrupt the interaction between the NRF2-MAFG protein complex and its DNA binding site, the ARE.
-
Objective: To determine the IC50 of ML385 for the inhibition of NRF2-MAFG binding to an ARE-containing DNA duplex.
-
Principle: A fluorescein-labeled DNA duplex containing the ARE sequence is used as a probe. When the large NRF2-MAFG protein complex binds to this probe, the rotational speed of the complex slows down, resulting in a high fluorescence polarization signal. In the presence of an inhibitor like ML385, the complex dissociates, and the free, small DNA probe tumbles more rapidly, leading to a decrease in the polarization signal.
-
Protocol:
-
Reagents and Materials:
-
Purified recombinant human NRF2 and MAFG proteins.
-
Fluorescein-labeled double-stranded DNA oligonucleotide containing the ARE sequence.
-
Assay Buffer (e.g., PBS with 0.01% Tween-20).
-
ML385 dissolved in DMSO.
-
Black, low-volume 384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Prepare a serial dilution of ML385 in DMSO, and then dilute further in the assay buffer. b. In each well of the 384-well plate, add the NRF2 and MAFG proteins to allow for pre-formation of the heterodimer. c. Add the serially diluted ML385 or DMSO (vehicle control) to the wells. d. Add the fluorescein-labeled ARE-DNA duplex to all wells. e. Incubate the plate at room temperature for 30-60 minutes, protected from light. f. Measure the fluorescence polarization using an appropriate plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: a. The anisotropy values are plotted against the logarithm of the ML385 concentration. b. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of ML385 that causes a 50% reduction in the binding of the NRF2-MAFG complex to the ARE-DNA.[5]
-
NRF2-ARE Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NRF2 in response to ML385 treatment.
-
Objective: To quantify the dose-dependent inhibition of NRF2-mediated transcription by ML385.
-
Principle: A cancer cell line with a constitutively active NRF2 pathway (e.g., A549, which has a KEAP1 mutation) is stably transfected with a reporter construct. This construct contains a luciferase gene under the control of a promoter with multiple copies of the ARE. When NRF2 is active, it binds to the ARE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of NRF2.
-
Protocol:
-
Cell Line: A549 cells stably expressing an ARE-luciferase reporter construct.
-
Procedure: a. Seed the A549-ARE-luciferase cells in a 96-well white, clear-bottom plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of ML385 (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 24-72 hours. c. After the incubation period, lyse the cells and add a luciferase substrate (e.g., from a commercial kit like Promega's Luciferase Assay System). d. Measure the luminescence using a luminometer.
-
Data Analysis: a. Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel assay using a reagent like CellTiter-Glo) to account for any cytotoxic effects of the compound. b. Plot the normalized luciferase activity against the ML385 concentration to determine the dose-dependent inhibition of NRF2 transcriptional activity.[5]
-
Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes
This assay is used to measure the effect of ML385 on the mRNA expression levels of NRF2 and its downstream target genes.
-
Objective: To validate that ML385 inhibits the expression of NRF2-regulated genes.
-
Protocol:
-
Cell Treatment and RNA Extraction: a. Treat cells (e.g., A549, H460) with ML385 (typically 5 µM) or DMSO for various time points (e.g., 24, 48, 72 hours).[3] b. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit from Qiagen).
-
cDNA Synthesis: a. Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: a. Perform qPCR using a SYBR Green-based master mix and primers specific for NRF2 and its target genes (e.g., NQO1, HMOX1, GCLC). A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization. b. Example Human Primer Sequences:
- NRF2 (NFE2L2):
- Forward: 5'-CACATCCAGTCAGAAACCAGTGG-3'
- Reverse: 5'-GGAATGTCTGCGCCAAAAGCTG-3'
- NQO1:
- Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'
- Reverse: 5'-TCCCTTGCAGAGAGTACATGG-3'
- HMOX1:
- Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
- Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
- GAPDH:
- Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
- Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Data Analysis: a. Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Western Blot Analysis
This technique is used to assess the protein levels of NRF2 and its downstream targets following treatment with ML385.
-
Objective: To confirm that the changes in gene expression observed by qPCR translate to changes in protein levels.
-
Protocol:
-
Cell Lysis and Protein Quantification: a. Treat cells as described for qPCR. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should be used to ensure equal protein loading. c. Recommended Primary Antibodies and Dilutions:
- NRF2: Rabbit pAb (Thermo Fisher, PA5-27882), 1:1000 dilution.
- KEAP1: Rabbit pAb (Proteintech, 10503-2-AP), 1:1000 dilution.
- HO-1: Rabbit pAb (Thermo Fisher, PA5-77833), 1:1000 dilution.
- NQO1: Rabbit pAb (Abcam, ab34173), 1 µg/mL.
- β-actin: Mouse mAb (Sigma-Aldrich), 1:5000 dilution. d. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of ML385, alone or in combination with chemotherapy, in a preclinical animal model.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are subcutaneously or orthotopically implanted with human cancer cells that have high NRF2 activity (e.g., A549 or H460).
-
Drug Formulation and Administration: a. ML385 is typically formulated in a vehicle such as 10% DMSO in saline or corn oil. b. Administer ML385 via intraperitoneal (i.p.) injection at a dose of, for example, 30 mg/kg/day.[7] c. For combination studies, a chemotherapeutic agent like carboplatin is administered according to a standard dosing schedule.
-
Efficacy Assessment: a. Monitor tumor growth by caliper measurements at regular intervals. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for NRF2 and its target genes).
-
Data Analysis: a. Compare the tumor volumes and weights between the different treatment groups (vehicle, ML385 alone, chemotherapy alone, and combination). b. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any anti-tumor effects.[5][6]
-
References
- 1. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Anti-NQO1 antibody. KO tested (ab34173) | Abcam [abcam.com]
- 4. HO-1/HMOX1 antibody (10701-1-AP) | Proteintech [ptglab.com]
- 5. HO-1 Polyclonal Antibody (PA5-77833) [thermofisher.com]
- 6. NQO1 Monoclonal Antibody (A180) (39-3700) [thermofisher.com]
- 7. ABclonal [abclonal.com]
ML388: A Potent and Selective Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) for Research and Drug Discovery
An In-depth Technical Guide on the Discovery and Development of ML388
Executive Summary
This compound is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins such as prostaglandin E2 (PGE2). The discovery of this compound through high-throughput screening has provided the scientific community with a valuable chemical probe to investigate the physiological and pathological roles of 15-PGDH. This document provides a comprehensive technical overview of the discovery, development, and mechanistic characterization of this compound, intended for researchers, scientists, and drug development professionals. While extensive in vitro data are available, in vivo pharmacokinetic and efficacy data for this compound are limited in the public domain.
Introduction to 15-PGDH
15-Hydroxyprostaglandin dehydrogenase (15-PGDH or HPGD) is a critical enzyme in the regulation of prostaglandin signaling. It catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that leads to their biological inactivation.[1] By controlling the levels of bioactive prostaglandins like PGE2, 15-PGDH plays a crucial role in a wide array of physiological processes, including inflammation, tissue repair, and cell proliferation.[2] Dysregulation of 15-PGDH has been implicated in various diseases, including cancer, where its downregulation can lead to increased levels of pro-tumorigenic prostaglandins.[3] Consequently, the inhibition of 15-PGDH has emerged as a promising therapeutic strategy for conditions where elevated prostaglandin levels are beneficial, such as in promoting tissue regeneration.[2]
Discovery of this compound
This compound was identified through a quantitative high-throughput screening (qHTS) campaign of a large chemical library aimed at discovering novel inhibitors of human 15-PGDH.[4] The screening assay monitored the enzymatic activity of 15-PGDH by measuring the fluorescence increase associated with the conversion of NAD+ to NADH during the oxidation of PGE2.[4] This effort led to the identification of this compound as a highly potent and selective inhibitor of 15-PGDH.
In Vitro Pharmacology and Potency
This compound exhibits nanomolar potency against human 15-PGDH. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 34 nM | Human | Enzymatic Assay | [5] |
Signaling Pathway of 15-PGDH and its Inhibition by this compound
15-PGDH is a key negative regulator of the prostaglandin signaling pathway. By degrading PGE2, it diminishes the activation of downstream signaling cascades. Inhibition of 15-PGDH by this compound leads to an accumulation of PGE2, which can then bind to its G-protein coupled receptors (EP1-4) on the cell surface. This interaction triggers various downstream signaling pathways, including the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, which are involved in processes like cell proliferation, migration, and inflammation.[3][5]
References
ML388: A Potent Inhibitor of Prostaglandin E2 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, cancer progression, and immunosuppression. The biological activity of PGE2 is tightly regulated by its synthesis and degradation. The primary enzyme responsible for the catabolism and inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). ML388 has emerged as a novel, potent, and selective small molecule inhibitor of 15-PGDH. By blocking the degradation of PGE2, this compound effectively elevates local concentrations of this prostanoid, thereby modulating its downstream signaling pathways. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in the context of PGE2 signaling. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the PGE2 pathway.
Introduction to Prostaglandin E2 Signaling
Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. Once synthesized, PGE2 is released from the cell and exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1] Each receptor subtype is coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses.
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels.[1]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This in turn activates Protein Kinase A (PKA) and can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3]
-
EP3 Receptor: This receptor can couple to Gi proteins, leading to a decrease in cAMP levels.[1]
The biological effects of PGE2 are terminated by its metabolic inactivation, a process primarily catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGE2 to the inactive 15-keto-PGE2.[4][5] The balance between PGE2 synthesis and degradation is crucial for maintaining tissue homeostasis.
This compound: A Selective Inhibitor of 15-PGDH
This compound is a small molecule identified through high-throughput screening as a potent and selective inhibitor of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD), the gene encoding 15-PGDH.[6] Its inhibitory action leads to an accumulation of PGE2 in the cellular microenvironment, thereby amplifying PGE2 signaling.
Quantitative Data for this compound
The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value against 15-PGDH.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human 15-PGDH (HPGD) | 34 | [4] |
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical PGE2 signaling pathway and highlights the point of intervention for this compound.
Experimental Workflow for In Vitro Characterization of this compound
The following diagram outlines a typical workflow for the in vitro characterization of a 15-PGDH inhibitor like this compound.
Experimental Protocols
15-PGDH (HPGD) Inhibition Assay
This protocol is adapted from high-throughput screening methods used for identifying 15-PGDH inhibitors.[1]
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the conversion of NAD+ to NADH, which results in an increase in fluorescence.
Materials:
-
Recombinant human 15-PGDH enzyme
-
PGE2 substrate
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the 15-PGDH enzyme to all wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding a mixture of PGE2 and NAD+.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence again.
-
Calculate the percent inhibition by comparing the change in fluorescence in the presence of this compound to the control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Cell-Based PGE2 Measurement Assay
This protocol describes how to measure the effect of this compound on PGE2 levels in cell culture supernatants using an ELISA.
Principle: this compound inhibits 15-PGDH, leading to an accumulation of PGE2 secreted by the cells into the culture medium. This increase is quantified using a competitive ELISA.
Materials:
-
Cell line known to produce PGE2 (e.g., A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
This compound
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for PGE2 accumulation.
-
Collect the cell culture supernatants.
-
Perform the PGE2 ELISA on the supernatants according to the manufacturer's instructions.
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Plot the PGE2 concentration against the this compound concentration to determine the dose-dependent effect.
Western Blot Analysis of Downstream Signaling Proteins
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PGE2 signaling pathway following treatment with this compound.
Principle: The increased PGE2 levels resulting from this compound treatment will activate EP2/EP4 receptors and their downstream signaling pathways, leading to the phosphorylation of proteins such as CREB and Akt. These changes can be detected by Western blotting.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-p-Akt, anti-Akt, anti-COX-2, anti-EP2, anti-EP4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and to the total protein levels for phosphorylated proteins.[7]
Intracellular cAMP Measurement Assay
This protocol provides a method to measure changes in intracellular cAMP levels in response to this compound treatment.
Principle: By increasing extracellular PGE2, this compound will lead to the activation of EP2 and EP4 receptors, stimulating adenylyl cyclase and increasing intracellular cAMP levels. This change can be quantified using a competitive immunoassay.
Materials:
-
Cell line expressing EP2/EP4 receptors
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
-
Plate reader compatible with the chosen assay format
Procedure:
-
Seed cells in the appropriate assay plate.
-
Treat the cells with different concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells according to the assay kit protocol to release intracellular cAMP.
-
Perform the cAMP measurement assay following the manufacturer's instructions.[8][9]
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Analyze the dose-response relationship between this compound concentration and intracellular cAMP levels.
Conclusion
This compound is a valuable research tool for investigating the complex roles of the prostaglandin E2 signaling pathway. As a potent and selective inhibitor of 15-PGDH, it allows for the controlled elevation of endogenous PGE2 levels, providing a powerful method to study the downstream consequences of enhanced EP receptor activation. The experimental protocols and workflows detailed in this guide offer a robust framework for the in-depth characterization of this compound and its effects on cellular signaling and function. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of PGE2-mediated processes and may pave the way for novel therapeutic strategies in inflammation, oncology, and regenerative medicine.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thno.org [thno.org]
- 5. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
The Structure-Activity Relationship of ML334: A Technical Guide to a Novel Keap1-Nrf2 Protein-Protein Interaction Inhibitor
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice.
Executive Summary
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ML334 (also known as LH601A), a potent and selective small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. It is important to note that the initial query for "ML388" likely contained a typographical error, as the relevant compound discovered through the NIH Molecular Libraries Program is ML334. This document details the discovery, optimization, and mechanistic studies of ML334 and its analogs, presenting quantitative data in structured tables, outlining detailed experimental protocols for key assays, and visualizing relevant biological pathways and workflows.
Introduction: The Keap1-Nrf2 Signaling Pathway and Therapeutic Potential
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[2]
Activation of the Nrf2 pathway upregulates the expression of a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase.[2] Consequently, therapeutic activation of this pathway by inhibiting the Keap1-Nrf2 interaction presents a promising strategy for the treatment of a variety of diseases characterized by oxidative stress, including neurodegenerative disorders, chronic inflammatory diseases, and cancer.
Discovery of ML334 as a Direct Keap1-Nrf2 Inhibitor
ML334 was identified through a high-throughput screening (HTS) campaign of the NIH Molecular Libraries Probe Production Centers Network (MLPCN) library.[2] The screening utilized a fluorescence polarization (FP) assay designed to detect small molecules that directly disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled peptide derived from the Nrf2 "ETGE" binding motif.[2]
The initial hit compound possessed three chiral centers. Subsequent synthesis and chiral separation revealed that the inhibitory activity was predominantly associated with a single stereoisomer, (1S,2R,S)-5, which was designated as ML334 (LH601A).[2][3] This stereoselectivity underscores a specific and direct binding interaction with the Keap1 protein.
Structure-Activity Relationship (SAR) of ML334 and Analogs
The SAR studies of ML334 have provided valuable insights into the structural requirements for potent inhibition of the Keap1-Nrf2 interaction. The core scaffold of ML334 consists of a tetrahydroisoquinoline moiety linked to a cyclohexane carboxylic acid and a phthalimide group.
Quantitative Data Summary
The following tables summarize the quantitative data for ML334 and key analogs, highlighting the impact of stereochemistry and functional group modifications on their inhibitory activity.
| Compound ID | Stereochemistry | Structure | FP IC50 (µM)[2] | Keap1 Kelch Domain Kd (µM)[2][4] | ARE Reporter Gene Assay EC50 (µM)[5] | Nrf2 Nuclear Translocation EC50 (µM)[5] |
| ML334 (LH601A) | (1S,2R,S) | 1.6 - 2.3 | 1 | 18 | 12 | |
| Enantiomer of ML334 | (1R,2S,R) | >100 | 100 | - | - | |
| Diastereomers of ML334 | (1S,2R,R) / (1R,2S,S) | Inactive | Inactive | - | - | |
| trans-cyclohexane analog | - | Inactive | Inactive | - | - |
Key SAR Findings
The preliminary SAR for ML334 and its analogs can be summarized as follows[2][6]:
-
Stereochemistry is crucial: The (1S,2R,S) stereoconfiguration of ML334 is essential for its high-affinity binding to the Keap1 Kelch domain. Its enantiomer is approximately 100-fold less active, and other diastereomers are inactive.
-
Cyclohexane ring conformation: The cis relationship between the carboxylic acid and the amide substituent on the cyclohexane ring is critical for activity. The corresponding trans isomers are inactive.
-
Carboxylic acid is essential: The carboxylic acid moiety on the cyclohexane ring is a key pharmacophore, likely involved in crucial hydrogen bonding interactions within the Nrf2 binding pocket of Keap1.
-
Phthalimide group: The phthalimide group contributes to the overall binding affinity. Modifications to this group have been explored to further optimize potency and pharmacokinetic properties.
-
Linker length: The one-carbon linker between the tetrahydroisoquinoline nitrogen and the phthalimide group appears to be optimal for potent inhibition.[6]
Signaling Pathway and Experimental Workflows
The Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the mechanism of action of ML334 in the Keap1-Nrf2 signaling pathway.
Caption: Mechanism of ML334 in the Keap1-Nrf2 signaling pathway.
Experimental Workflow for ML334 Characterization
The following diagram outlines the typical experimental workflow used to identify and characterize Keap1-Nrf2 inhibitors like ML334.
References
- 1. In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and MD simulation studies [bi.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
In-Depth Technical Guide: ML385 Target Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the target selectivity and binding affinity of ML385, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
Target Selectivity and Binding Affinity of ML385
ML385 has been identified as a specific inhibitor of NRF2.[1][2][3] It demonstrates selectivity for cancer cells exhibiting mutations in the Kelch-like ECH-associated protein 1 (KEAP1), which leads to the constitutive activation of NRF2.[2]
Quantitative Binding Affinity
The binding affinity of ML385 for NRF2 has been quantified using a fluorescence polarization assay. This assay measures the disruption of the NRF2-MAFG protein complex's interaction with a fluorescein-labeled Antioxidant Response Element (ARE) DNA duplex. The half-maximal inhibitory concentration (IC50) of ML385 in this assay was determined to be 1.9 µM .[2][3][4]
| Parameter | Value | Assay Method | Reference |
| IC50 | 1.9 µM | Fluorescence Polarization | [2][3][4] |
Target Selectivity Profile
Further research has indicated that ML385 can inhibit the PI3K-mTOR signaling pathway in lung squamous cell carcinoma cells.[5] This effect is considered part of its on-target activity in cancer models where NRF2 is activated.
Mechanism of Action
ML385 exerts its inhibitory effect by directly binding to the NRF2 protein.[2][6] Specifically, it targets the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[1][2] This binding event interferes with the formation of the functional NRF2-MAFG heterodimer and its subsequent binding to the ARE sequences in the promoter regions of NRF2 target genes.[1][2] This disruption of DNA binding leads to the downregulation of NRF2-mediated transcription of antioxidant and cytoprotective genes.[1][2]
Experimental Protocols
Fluorescence Polarization Assay for ML385 Binding Affinity
This protocol outlines the general steps for determining the IC50 value of ML385 using a fluorescence polarization assay.
Materials:
-
Purified NRF2 and MAFG proteins
-
Fluorescein-labeled ARE-DNA duplex
-
ML385 compound
-
Assay buffer (e.g., HEPES buffer)
-
384-well black, non-binding surface plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescein-labeled ARE-DNA duplex to a final concentration of 4 nM in the assay buffer.
-
Prepare a solution containing the NRF2 and MAFG proteins at a final concentration of 12 nM each in the assay buffer.
-
Prepare a serial dilution of ML385 in the assay buffer, typically starting from 100 µM.
-
-
Assay Setup:
-
In a 384-well plate, add 10 µL of the 4 nM fluorescein-labeled ARE-DNA duplex to each well.
-
Add 10 µL of the 12 nM NRF2-MAFG protein solution to each well.
-
Add 10 µL of the serially diluted ML385 compound to the respective wells. For control wells, add 10 µL of assay buffer.
-
Add 10 µL of assay buffer to bring the final volume in each well to 40 µL.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 30 minutes with gentle rocking to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader using excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation and 535 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each ML385 concentration.
-
Plot the percentage of inhibition against the logarithm of the ML385 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
References
- 1. glpbio.com [glpbio.com]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Foundational Research on 15-Hydroxyprostaglandin Dehydrogenase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, a class of lipid compounds with diverse physiological functions, including the regulation of inflammation, pain, and cell growth.[1] By catalyzing the oxidation of the 15-hydroxyl group of prostaglandins like PGE2 to the less active 15-keto form, 15-PGDH acts as a key negative regulator of prostaglandin signaling.[2][3] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy for a range of conditions, including tissue regeneration, cancer, and inflammatory diseases, by elevating endogenous prostaglandin levels.[1][2][3] This guide provides an in-depth overview of the foundational research on 15-PGDH inhibitors, detailing their mechanisms of action, key quantitative data, experimental protocols, and associated signaling pathways.
Mechanism of Action
The primary mechanism of action of 15-PGDH inhibitors is the direct binding to and inactivation of the 15-PGDH enzyme.[1] This blockade prevents the metabolic breakdown of prostaglandins, leading to their accumulation and enhanced downstream signaling.[1] Researchers have identified both competitive and non-competitive inhibitors of 15-PGDH.[4] Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the natural substrate, such as PGE2.[4] In contrast, non-competitive inhibitors bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[4] The binding of these inhibitors can also lead to thermal stabilization of the 15-PGDH enzyme.[4]
Quantitative Data on Key 15-PGDH Inhibitors
The following table summarizes the quantitative data for several notable 15-PGDH inhibitors identified through foundational research. This data is crucial for comparing the potency and efficacy of different compounds.
| Compound | Type of Inhibition | IC50 | Ki (dissociation constant) | Notes |
| SW033291 | Non-competitive | 1.5 nM (against 6 nM 15-PGDH) | 0.1 nM | A potent, high-affinity inhibitor identified through a high-throughput screen.[2][5] It has been shown to promote tissue regeneration in various models.[2] |
| (+)-SW209415 | Not Specified | EC50 of ~10 nM (cell-based assay) | Not Specified | A second-generation inhibitor with improved potency over SW033291 in cell-based assays.[6] |
| Compound 13 | Not Specified | 56 nM (re-test); 7.9 ± 0.8 nM (optimized assay) | Not Specified | Identified in a quantitative high-throughput screen.[4] |
| Compound 61 | Competitive | 141 nM (re-test); 25 nM (optimized assay) | ~5 nM | An imidazopyridine derivative identified from a high-throughput screen.[4] |
| Compound 72 | Not Specified | 82 nM (re-test); 15.0 ± 1.2 nM (optimized assay) | Not Specified | Another hit from the same high-throughput screen as compounds 13 and 61.[4] |
| CAY10397 | Not Specified | Not Specified | 110 nM | A sulphasalazine compound known to inhibit human 15-PGDH.[4] |
| Rhodanine Alkylidene (Compound 4) | Not Specified | 20 nM | Not Specified | Active in both in vitro enzyme assays and cell-based models of wound healing.[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key experiments cited in the foundational research of 15-PGDH inhibitors.
Quantitative High-Throughput Screening (qHTS) for 15-PGDH Inhibitors
This assay is designed to screen large compound libraries for potential inhibitors of 15-PGDH in a high-throughput format.
-
Principle: The assay measures the enzymatic activity of 15-PGDH by monitoring the increase in fluorescence that occurs when the non-fluorescent cofactor NAD+ is converted to the fluorescent NADH during the oxidation of the substrate, 15-hydroxyprostaglandin E2 (PGE2).[4][7]
-
Assay Format: Miniaturized to a 4 µL volume in a 1536-well plate format.[4][8]
-
Procedure:
-
Dispense 3 µL of enzyme solution (recombinant human 15-PGDH) into each well of the 1536-well plate.
-
Use a pintool to transfer library compounds dissolved in DMSO to the wells.
-
Initiate the enzymatic reaction by adding the substrate, PGE2.
-
Monitor the increase in fluorescence over time, which corresponds to NADH production and thus enzyme activity.
-
-
Data Analysis:
In Vitro Enzyme Inhibition Assay
This assay is used to confirm the direct inhibitory activity of compounds on purified 15-PGDH.
-
Materials: Recombinant human 15-PGDH enzyme, substrate (e.g., PGE2), cofactor (NAD+), and the test inhibitor.
-
Procedure:
-
Incubate the recombinant 15-PGDH enzyme with varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the substrate (PGE2) and cofactor (NAD+).
-
Measure the rate of NADH formation by monitoring the increase in fluorescence or absorbance at 340 nm.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
-
Mechanism of Inhibition Studies: To determine if an inhibitor is competitive or non-competitive, the assay is performed with varying concentrations of both the inhibitor and the substrate (PGE2).[2]
Cell-Based Assay for 15-PGDH Inhibition
This assay evaluates the ability of an inhibitor to penetrate cells and inhibit 15-PGDH activity in a cellular context.
-
Cell Line: Human lung adenocarcinoma A549 cells are commonly used as they can be stimulated to produce PGE2.[5]
-
Procedure:
-
Culture A549 cells in appropriate media.
-
Treat the cells with a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β), to induce the production of PGE2.[5]
-
Simultaneously, treat the cells with varying concentrations of the test inhibitor.
-
After an incubation period, collect the cell culture media.
-
Quantify the levels of PGE2 in the media using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.[5]
-
-
Analysis: An increase in PGE2 levels in the media of inhibitor-treated cells compared to control cells indicates inhibition of 15-PGDH-mediated PGE2 degradation. The data is often reported as a fold-increase in PGE2 levels.[5]
Differential Scanning Fluorimetry (DSF)
This biophysical assay is used to assess the thermal stabilization of the 15-PGDH enzyme upon inhibitor binding.
-
Principle: DSF measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. A significant increase in Tm indicates that the ligand binds to and stabilizes the protein.[4]
-
Procedure:
-
Mix the 15-PGDH enzyme with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Add the test inhibitor to the mixture.
-
Gradually increase the temperature and monitor the fluorescence.
-
The temperature at which the fluorescence rapidly increases corresponds to the melting temperature (Tm) of the protein.
-
-
Analysis: Compare the Tm of the enzyme in the presence and absence of the inhibitor. A positive shift in Tm indicates stabilization of the enzyme by the inhibitor.[4]
Signaling Pathways and Visualizations
Inhibition of 15-PGDH leads to an increase in local prostaglandin concentrations, which in turn modulates various downstream signaling pathways.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 is a primary substrate for 15-PGDH. Its accumulation due to 15-PGDH inhibition leads to enhanced activation of its cognate E-prostanoid (EP) receptors, which are G-protein coupled receptors. This can trigger a variety of cellular responses, including tissue regeneration and modulation of inflammation.
Caption: PGE2 signaling pathway modulated by 15-PGDH inhibition.
Interaction with Wnt and Notch Signaling
Research has indicated a crosstalk between prostaglandin signaling and other crucial pathways like Wnt and Notch. For instance, canonical Wnt signaling can down-regulate the expression of 15-PGDH, which is often observed in colorectal cancer.[9] Conversely, inhibiting 15-PGDH and thereby increasing PGE2 can potentially influence these pathways, although the exact mechanisms are still under investigation. Some studies suggest that 15-PGDH can suppress cervical cancer cell proliferation and migration by downregulating the Notch1 signaling pathway.[10]
Caption: Interplay of 15-PGDH with Wnt and Notch signaling pathways.
Experimental Workflow for 15-PGDH Inhibitor Discovery and Characterization
The process of identifying and validating novel 15-PGDH inhibitors typically follows a structured workflow, from initial high-throughput screening to in-depth characterization.
Caption: Workflow for the discovery and validation of 15-PGDH inhibitors.
Conclusion
The foundational research on 15-hydroxyprostaglandin dehydrogenase inhibitors has laid a robust groundwork for the development of novel therapeutics. The identification of potent and selective inhibitors, coupled with a deeper understanding of their mechanisms of action and the signaling pathways they modulate, opens up new avenues for treating a variety of diseases characterized by impaired tissue regeneration or dysregulated inflammatory responses. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing this promising field of study. Continued research into the intricate roles of 15-PGDH and the development of next-generation inhibitors hold significant potential for future clinical applications.
References
- 1. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
The Therapeutic Potential of ML388: A Technical Guide to NRF2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ML388, a potent and specific small-molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). Aberrant activation of the NRF2 pathway is a critical mechanism of therapeutic resistance in various cancers, making it a compelling target for novel drug development. This document details the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols for its evaluation, and visualizes the complex biological pathways involved.
Introduction: Targeting the NRF2 Pathway
The NRF2 transcription factor is a master regulator of the cellular antioxidant response. Under normal physiological conditions, NRF2 is kept at low levels by its primary repressor, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes, including those involved in glutathione biosynthesis and detoxification.
In several cancer types, particularly non-small cell lung cancer (NSCLC), somatic mutations in KEAP1 or gain-of-function mutations in NRF2 lead to constitutive NRF2 activation. This high level of NRF2 activity endows cancer cells with enhanced resistance to chemotherapy and radiotherapy by neutralizing drug-induced reactive oxygen species (ROS) and promoting drug detoxification. This compound was identified as a specific NRF2 inhibitor that can reverse this resistance and re-sensitize cancer cells to standard therapies.
Mechanism of Action of this compound
This compound exerts its inhibitory effect through direct interaction with the NRF2 protein. It specifically binds to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain responsible for its dimerization with small Maf (sMAF) proteins and subsequent binding to DNA. This binding event sterically hinders the formation of the functional NRF2-sMAF heterodimer, preventing it from recognizing and binding to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes. Consequently, the transcription of NRF2-dependent cytoprotective genes is suppressed. This inhibition leads to a decrease in the cellular antioxidant capacity, making cancer cells more vulnerable to the oxidative stress induced by chemotherapeutic agents.
Signaling Pathways
The primary pathway inhibited by this compound is the KEAP1-NRF2 pathway. Furthermore, research has uncovered significant crosstalk between NRF2 and major oncogenic pathways like PI3K-mTOR, which is also impacted by NRF2 inhibition.
Quantitative Data Presentation
This compound has been evaluated in numerous preclinical models, demonstrating its potential to inhibit NRF2 activity and enhance the efficacy of chemotherapeutic agents. The following tables summarize key quantitative findings from various studies.
| Parameter | Value | Assay / Model System | Reference |
| IC₅₀ | 1.9 µM | Fluorescence Polarization (Inhibition of NRF2-ARE binding) | [1][2] |
| In Vivo Dosage (mice) | 30 mg/kg (IP) | NSCLC Xenograft Model | [2][3] |
| Half-life (t₁/₂) | 2.82 hours | Pharmacokinetic study in CD-1 mice (30 mg/kg IP) | [2] |
| Cell Line | Treatment | Effect | Reference |
| A549 (NSCLC, KEAP1 mut) | ML385 (analog of this compound) | Attenuated NQO1 enzyme activity and reduced glutathione (GSH) levels. | [1][3] |
| H460 (NSCLC, KEAP1 mut) | ML385 | Validated NRF2 inhibitory activity. | [1] |
| LUSC Organoids | ML385 (5 µM, 48h) | Inhibited expression of NRF2 and its target gene NQO1. | [4] |
| HL-60/DR (Leukemia) | ML385 + Doxorubicin | Sensitized resistant cells to doxorubicin, associated with increased ROS. | [5] |
| Model System | Treatment | Outcome | Reference |
| NSCLC Xenograft (KEAP1 mut) | ML385 + Carboplatin | Significant reduction in tumor growth compared to vehicle or single agents. | [3] |
| NSCLC Xenograft | ML385 (single agent) | Reduction in tumor growth (magnitude varied between cell lines and did not always reach significance). | [3] |
| LUSC Organoid Xenograft | NRF2 knockdown or ML385 treatment | Inhibited proliferation in vivo. | [4] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating NRF2 inhibitors. The following sections provide protocols for key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Assay for NRF2-DNA Binding
This assay quantitatively measures the ability of a compound like this compound to disrupt the interaction between the NRF2-sMAF protein complex and its DNA binding site (ARE).
Principle: A small, fluorescently labeled DNA probe corresponding to the ARE sequence tumbles rapidly in solution, resulting in low fluorescence polarization. When the large NRF2-sMAF protein complex binds to this probe, its tumbling slows dramatically, leading to a high polarization signal. An inhibitor that disrupts this binding will cause the probe to be released, resulting in a dose-dependent decrease in polarization.
Materials:
-
Recombinant human NRF2 (Neh1 domain) and MAFG proteins.
-
Fluorescein-labeled DNA duplex containing the ARE sequence.
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
This compound and other test compounds dissolved in DMSO.
-
Black, non-binding 384-well microplates.
-
Plate reader with fluorescence polarization optics (e.g., 485 nm excitation, 535 nm emission).
Procedure:
-
Prepare a 2X solution of the NRF2-MAFG complex and a 2X solution of the fluorescein-labeled ARE-DNA probe in Assay Buffer.
-
Add 10 µL of Assay Buffer to each well.
-
Add 10 µL of test compound (this compound) at various concentrations (prepared by serial dilution) to the appropriate wells. For control wells, add 10 µL of DMSO vehicle.
-
Add 10 µL of the 2X NRF2-MAFG complex to all wells except those for the "free probe" control.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Add 10 µL of the 2X ARE-DNA probe to all wells. The final volume should be 40 µL.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Clonogenic Survival Assay
This assay assesses the long-term ability of a single cell to proliferate and form a colony after treatment, providing a measure of cytotoxicity and cytostatic effects.
Principle: Cells are seeded at a low density and treated with the compound(s) of interest. After an incubation period sufficient for colony formation (typically 10-14 days), the colonies are fixed, stained, and counted. The survival fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.
Materials:
-
Cancer cell lines of interest (e.g., A549).
-
Complete cell culture medium.
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS).
-
This compound and/or chemotherapeutic agent (e.g., carboplatin).
-
6-well cell culture plates.
-
Fixation Solution: 1:7 (v/v) Acetic Acid:Methanol.
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol.
Procedure:
-
Cell Seeding: Harvest cells via trypsinization and perform an accurate cell count. Seed a calculated number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing this compound, carboplatin, or a combination of both at desired concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days in a 37°C, 5% CO₂ incubator. The medium can be changed every 3-4 days if necessary.
-
Fixation: Once visible colonies (≥50 cells) have formed in the control wells, remove the medium and gently wash the wells with PBS. Add 1 mL of Fixation Solution to each well and incubate for 10 minutes at room temperature.
-
Staining: Remove the fixation solution and add 1 mL of Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing & Drying: Carefully remove the stain and wash the wells with tap water until the background is clear. Allow the plates to air dry completely.
-
Colony Counting: Count the number of colonies in each well.
-
Analysis: Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%. Calculate the Survival Fraction (SF) = PE of treated cells / PE of control cells.
Western Blot for NRF2 and NQO1 Expression
This technique is used to detect and quantify changes in the protein levels of NRF2 and its downstream target, NQO1, following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells.
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary antibodies: anti-NRF2, anti-NQO1, anti-Lamin B1 (nuclear loading control), anti-β-Actin (cytoplasmic loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. For nuclear/cytoplasmic fractionation, use a specialized kit. For whole-cell lysates, wash cells with cold PBS and lyse with extraction buffer.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Note: NRF2 often runs higher than its predicted molecular weight, around 95-110 kDa.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NRF2) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (Lamin B1 for nuclear, β-Actin for cytoplasmic/whole-cell).
Preclinical Study Workflow
The evaluation of a novel therapeutic agent like this compound follows a logical progression from initial screening to in vivo validation.
Conclusion
This compound represents a promising therapeutic agent for cancers characterized by aberrant NRF2 activation. Its specific mechanism of action—disrupting the NRF2-ARE interaction—effectively dismantles a key cellular defense system against oxidative stress. Preclinical data strongly support its potential to reverse chemoresistance, particularly in KEAP1-mutated NSCLC, when used in combination with standard-of-care agents like carboplatin. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation NRF2 inhibitors, with the ultimate goal of translating this targeted strategy into clinical benefit for patients with resistant cancers.
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. Distinct responses of compartmentalized glutathione redox potentials to pharmacologic quinones targeting NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of ML388 on Cellular Prostaglandin Homeostasis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of ML388, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), on cellular prostaglandin levels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and eicosanoid biology.
Executive Summary
This compound is a well-characterized inhibitor of the 5-lipoxygenase (5-LOX) pathway, effectively blocking the production of leukotrienes, a class of pro-inflammatory lipid mediators. However, the intricate crosstalk between the different branches of arachidonic acid metabolism raises critical questions about the downstream consequences of 5-LOX inhibition on the cyclooxygenase (COX) pathway and subsequent prostaglandin synthesis. This guide elucidates the mechanistic underpinnings of this interaction, presents quantitative data on the effects of FLAP inhibition on prostaglandin levels, and provides detailed experimental protocols for investigating these phenomena. The central finding is that inhibition of the 5-LOX pathway by targeting FLAP can lead to a redirection of arachidonic acid metabolism, resulting in elevated levels of prostaglandins.
The Arachidonic Acid Cascade: A Bifurcating Pathway
Cellular inflammation is intricately regulated by a class of signaling molecules known as eicosanoids, which are derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. Upon cellular stimulation by various inflammatory signals, arachidonic acid is liberated from membrane phospholipids primarily through the action of cytosolic phospholipase A2α (cPLA2α). Once released, arachidonic acid serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the 5-lipoxygenase (5-LOX) pathway.
The COX pathway, mediated by the enzymes COX-1 and COX-2, leads to the production of prostaglandins (PGs), such as PGE2 and PGD2, which are key mediators of inflammation, pain, and fever. The 5-LOX pathway, on the other hand, produces leukotrienes (LTs), which are potent chemoattractants for immune cells and contribute to bronchoconstriction and vascular permeability.
This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), an essential co-factor for 5-LOX. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LOX, thereby inhibiting the synthesis of leukotrienes.
The "Shunting" Effect: Impact of 5-LOX Inhibition on Prostaglandin Synthesis
A key consequence of inhibiting one branch of the arachidonic acid cascade is the potential for substrate "shunting" to the other. By blocking the 5-LOX pathway with this compound, the available pool of arachidonic acid is increased for metabolism by the COX enzymes. This can lead to an upregulation of prostaglandin synthesis. This phenomenon has been observed with other FLAP inhibitors, such as MK-886.[1]
Quantitative Data on the Effect of FLAP Inhibition on Prostaglandin E2 Levels
The following table summarizes the quantitative effect of the FLAP inhibitor MK-886 on prostaglandin E2 (PGE2) production in human colon cancer cell lines. This data provides a strong indication of the likely effect of this compound on prostaglandin synthesis.
| Cell Line | Treatment | PGE2 Production (pg/mL) | Fold Change vs. Control | Reference |
| Caco-2 | Control | ~150 | - | [1] |
| MK-886 (10 µM) | ~250 | ~1.67 | [1] | |
| HT-29 | Control | ~200 | - | [1] |
| MK-886 (10 µM) | ~350 | ~1.75 | [1] |
Table 1: Effect of the FLAP inhibitor MK-886 on PGE2 production in human colon cancer cell lines. Data is approximated from graphical representations in the cited literature.
References
Preliminary Efficacy of ML388 in Cell Culture: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies of ML388, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development of this compound.
Core Findings: Inhibition of NRF2 Signaling and Cancer Cell Growth
Preliminary studies on this compound and its analog, ML385, have demonstrated their efficacy in modulating the NRF2 pathway, which is a critical regulator of cellular defense against oxidative stress. Dysregulation of this pathway is implicated in the progression and therapeutic resistance of various cancers.
Quantitative Data Summary
The inhibitory effects of ML385, a closely related analog of this compound, have been quantified in several cancer cell lines. This data provides a strong indication of the potential efficacy of this compound.
| Compound | Parameter | Cell Line | Value | Reference |
| ML385 | IC50 (NRF2 Inhibition) | Not Specified | 1.9 µM | [1][2] |
| ML385 | Concentration for NRF2 & NQO1 Inhibition | Lung Squamous Cell Carcinoma | 5 µM | [3] |
Table 1: Summary of Quantitative Data for the NRF2 Inhibitor ML385. This table presents the half-maximal inhibitory concentration (IC50) for NRF2 and the effective concentration for inhibiting NRF2 and its downstream target NQO1 in a lung cancer cell line.
Key Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and its analogs involves the direct inhibition of NRF2, preventing its transcriptional activity. This leads to a downstream cascade of events affecting cell survival and proliferation.
Caption: this compound inhibits NRF2, preventing its binding to the ARE and subsequent transcription of target genes.
Caption: A general workflow for the in vitro assessment of this compound's effects on cancer cell lines.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of NRF2 Pathway Proteins
This protocol is used to quantify the expression levels of NRF2 and its downstream target proteins, such as NQO1 and HMOX1, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NRF2, NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
The preliminary data on this compound and its analog ML385 strongly suggest that this class of compounds holds significant promise as targeted therapies for cancers with a dependency on the NRF2 pathway. The provided protocols and pathway diagrams serve as a foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on expanding the panel of cell lines tested, elucidating the broader signaling impact of this compound, and transitioning to in vivo models to validate these initial in vitro findings.
References
The Dual Nature of 15-PGDH: A Technical Guide to a Key Prostaglandin Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-hydroxyprostaglandin dehydrogenase (15-PGDH), encoded by the HPGD gene, is the principal enzyme responsible for the catabolism and biological inactivation of prostaglandins (PGs), particularly PGE2. By catalyzing the oxidation of the 15-hydroxyl group to a 15-keto group, 15-PGDH functions as a critical physiological antagonist to the prostaglandin-synthesizing enzyme cyclooxygenase-2 (COX-2). This central role places 15-PGDH at the nexus of numerous biological processes, exhibiting a dual nature that is highly context-dependent. In oncology, it functions as a potent tumor suppressor, with its expression frequently lost in various malignancies. Conversely, in the context of tissue homeostasis and injury, it acts as a negative regulator of regeneration. Consequently, the modulation of 15-PGDH activity—either through upregulation in cancer or inhibition for tissue repair—presents a compelling and actively pursued therapeutic strategy. This guide provides an in-depth overview of the core biological functions of 15-PGDH, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of its key pathways and roles.
Core Biological Functions
15-PGDH is ubiquitously expressed in mammalian tissues and serves as the rate-limiting enzyme in the degradation of prostaglandins like PGE2, PGD2, and PGF2α.[1] This inactivation is crucial for maintaining prostaglandin homeostasis, thereby influencing a wide array of physiological and pathological processes.[2]
Role as a Tumor Suppressor
A substantial body of evidence establishes 15-PGDH as a tumor suppressor gene. Its expression is markedly reduced or completely lost in numerous cancers, including colorectal, lung, breast, gastric, and pancreatic cancers.[3][4][5] This downregulation, often occurring in concert with the upregulation of the "oncogene" COX-2, leads to an accumulation of pro-proliferative PGE2 in the tumor microenvironment.[4]
Restoring 15-PGDH expression in cancer cells has been shown to suppress tumor growth and induce differentiation.[1][3] The tumor suppressor pathway TGF-β is a key upstream positive regulator of 15-PGDH expression, directly inducing its transcription.[3][6] Conversely, canonical Wnt signaling, which is frequently elevated in cancers, can down-regulate 15-PGDH expression.[7]
Negative Regulation of Tissue Regeneration and Repair
While its loss promotes tumorigenesis, the physiological function of 15-PGDH is to temper the powerful, pro-regenerative signals of prostaglandins. Elevated PGE2 levels are known to promote the proliferation and differentiation of tissue stem cells. By degrading PGE2, 15-PGDH acts as a brake on tissue repair.[8][9]
This function has significant therapeutic implications. Pharmacological inhibition or genetic knockout of 15-PGDH leads to a localized, two-fold increase in PGE2 levels, which markedly accelerates tissue regeneration in various models of injury, including:
-
Hematopoietic Recovery: Faster reconstitution of blood cells after bone marrow transplantation.[8]
-
Gastrointestinal Repair: Amelioration of ulcerative colitis.[9]
-
Liver Regeneration: Enhanced liver regrowth following partial hepatectomy.[9]
-
Pulmonary Fibrosis: Attenuation of inflammation and fibrosis in lung injury models.
A Hallmark of Aging
Recent studies have identified elevated 15-PGDH expression as a hallmark of aged tissues. In aged skeletal muscle, increased 15-PGDH activity leads to a reduction in local PGE2 signaling, contributing significantly to the muscle atrophy and weakness characteristic of sarcopenia.[8] Inhibition of 15-PGDH in aged mice has been shown to reverse these effects, increasing muscle mass, strength, and exercise performance by augmenting mitochondrial function and autophagy while decreasing protein degradation pathways.
Data Presentation: Quantitative Insights
Quantitative analysis is crucial for understanding enzyme function and developing targeted therapeutics. The following tables summarize key data related to 15-PGDH.
Table 1: Enzyme Kinetic Parameters
| Substrate | Michaelis Constant (Km) | Source |
| Prostaglandin E2 (PGE2) | 3.4 - 5.5 µM | [4] |
| Prostaglandin E1 (PGE1) | 5.5 µM | [3] |
| Prostaglandin A1 (PGA1) | 4.5 µM | [3] |
| NAD+ (Cofactor) | 44 µM | [1] |
Table 2: Potency of Select 15-PGDH Inhibitors
| Inhibitor | Type | Potency | Source |
| SW033291 | Small Molecule | Kiapp = 0.1 nM; IC50 = 1.5 nM | [4][9] |
| (+)-SW209415 | Small Molecule (2nd Gen) | Ki = 0.1 nM | |
| ML-148 | Small Molecule | IC50 = 56 nM | [7] |
| CAY10397 | Sulphasalazine | Ki = 110 nM |
Table 3: In Vivo Effects of 15-PGDH Inhibition (SW033291)
| Model / Tissue | Effect | Quantitative Change | Source |
| Mouse Tissues | PGE2 Levels | ~2-fold increase in bone marrow, colon, lung, liver | [5][9] |
| Bone Marrow Transplant | Hematopoietic Stem Cells | 65% increase in marrow SKL cells; 71% increase in SLAM cells | [4] |
| DSS-Induced Colitis | Colon Ulceration | 70% fewer ulcers; 87% less ulcerated area | [9] |
| Aged Skeletal Muscle | Muscle Function | Reversal of age-related atrophy and weakness |
Table 4: 15-PGDH Expression in Health vs. Disease
| Condition | Tissue | Change in Expression | Quantitative Finding | Source |
| Lung Cancer | Lung | Downregulated | >10-fold decrease in 61% of tumors | |
| NSCLC | Lung | Downregulated | 40% high expression in tumors vs. 100% in normal tissue | |
| Aging | Skeletal Muscle | Upregulated | Significantly increased mRNA levels in aged vs. young muscle | [8] |
Visualizing 15-PGDH in Biological Systems
Diagrams are provided to illustrate key pathways, workflows, and conceptual relationships involving 15-PGDH.
Caption: Prostaglandin E2 (PGE2) Synthesis and Degradation Pathway.
Caption: Experimental Workflow for a 15-PGDH Inhibitor Screening Assay.
Caption: The Context-Dependent Roles of 15-PGDH Activity.
Experimental Protocols
The study of 15-PGDH involves a variety of techniques to measure its expression, activity, and response to inhibitors. Below are detailed methodologies for key experiments.
Fluorometric 15-PGDH Activity & Inhibitor Screening Assay
This protocol is adapted from commercially available kits and high-throughput screening publications.[3] It is suitable for both purified enzyme preparations and cell/tissue lysates.
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the reduction of its cofactor NAD+ to NADH. NADH is fluorescent (Excitation/Emission ≈ 340/445 nm), whereas NAD+ is not. Inhibitors will block this reaction, resulting in a reduced or absent fluorescent signal.
Materials:
-
15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
Dithiothreitol (DTT)
-
Recombinant human 15-PGDH enzyme or sample lysate
-
NAD+ solution
-
PGE2 Substrate solution
-
Test inhibitor compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., ML-148 or SW033291)
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare "Complete Assay Buffer" by adding DTT to the 15-PGDH Assay Buffer to a final concentration of 1 mM. Keep on ice.
-
Thaw enzyme, substrates, and cofactors on ice. Dilute the 15-PGDH enzyme and PGE2 substrate to their final working concentrations in Complete Assay Buffer immediately before use. Dilute NAD+ to its working concentration.
-
-
Plate Setup (96-well format):
-
Background Wells (x3): 20 µL Complete Assay Buffer.
-
100% Initial Activity Wells (x3): 10 µL Complete Assay Buffer + 10 µL diluted 15-PGDH enzyme.
-
Inhibitor Wells (x3 per concentration): 10 µL of test inhibitor dilution + 10 µL diluted 15-PGDH enzyme.
-
Positive Control Wells (x3): 10 µL of positive control inhibitor + 10 µL diluted 15-PGDH enzyme.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10-15 minutes to allow inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the NAD+ working solution to all wells.
-
Immediately initiate the reaction by adding 10 µL of the PGE2 substrate working solution to all wells. The final volume should be 50 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure fluorescence (Ex/Em = 340/445 nm) in kinetic mode, taking readings every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve (slope of RFU vs. time).
-
Subtract the average velocity of the Background wells from all other wells.
-
Calculate the Percent Inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_activity)) * 100
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for 15-PGDH Detection
This is a general protocol for detecting 15-PGDH protein levels in cell or tissue lysates. Specific antibody concentrations and incubation times should be optimized.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer and equipment
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Validated anti-15-PGDH/HPGD antibody (e.g., Rabbit mAb)
-
Secondary Antibody: HRP-conjugated anti-Rabbit IgG
-
ECL Chemiluminescent Substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenized tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize samples to equal protein amounts (e.g., 20-30 µ g/lane ), add Laemmli buffer, boil for 5 minutes, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-15-PGDH antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager. The expected band for human 15-PGDH is ~29 kDa.[6] Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Immunohistochemistry (IHC) for 15-PGDH Localization
This protocol provides a framework for localizing 15-PGDH protein in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue slides
-
Xylene and graded ethanol series
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide solution (e.g., 3%)
-
Blocking solution (e.g., Normal Goat Serum)
-
Primary Antibody: Validated anti-15-PGDH/HPGD antibody suitable for IHC
-
Biotinylated Secondary Antibody and Streptavidin-HRP complex
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 95%, 70%) and finally water to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Buffer and heating (e.g., in a pressure cooker or water bath).
-
Peroxidase Blocking: Incubate slides with hydrogen peroxide solution for 10-15 minutes to quench endogenous peroxidase activity.
-
Blocking: Apply blocking solution for 1 hour to block non-specific binding sites.
-
Primary Antibody Incubation: Incubate slides with the primary anti-15-PGDH antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody & Detection: Wash slides, then apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex, with washes in between.
-
Staining: Apply the DAB substrate. This will produce a brown precipitate at the site of the antigen. Monitor the color development under a microscope.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin (blue).
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Examine slides under a microscope. 15-PGDH typically shows cytoplasmic staining.
References
- 1. Kinetic studies on 15-hydroxyprostaglandin dehydrogenase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | PGD2/E2/F2a is oxidised to 15k-PGD2/E2/F2a by HPGD [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. 15-hydroxyprostaglandin dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Use of ML388 in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of ML388, a potent and specific small-molecule inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, in preclinical mouse models of disease. NRF2 is a master regulator of the antioxidant response, and its aberrant activation is implicated in the pathogenesis and therapeutic resistance of various diseases, including cancer and inflammatory conditions. This document outlines the mechanism of action of this compound, detailed protocols for its in vivo application, and a summary of its effects in various mouse models.
Introduction to this compound
This compound is a valuable research tool for investigating the role of the NRF2 signaling pathway in disease. It functions by disrupting the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), leading to the suppression of NRF2-mediated gene transcription. In cancer cells with mutations in KEAP1, where NRF2 is constitutively active, this compound can inhibit cell proliferation and enhance the efficacy of chemotherapy. In inflammatory conditions, inhibiting NRF2 with this compound can modulate the immune response.
Mechanism of Action: The KEAP1-NRF2 Signaling Pathway
Under normal physiological conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low. However, under conditions of oxidative stress or in the presence of mutations in KEAP1 or NRF2, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes. In many cancer types, constitutive activation of the NRF2 pathway provides a survival advantage and contributes to chemoresistance. This compound directly inhibits the NRF2-ARE signaling axis.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound (or its close analog ML385) in various mouse models of disease.
Table 1: In Vivo Efficacy of this compound/ML385 in Cancer Mouse Models
| Disease Model | Mouse Strain | This compound/ML385 Dose & Route | Treatment Schedule | Key Findings | Reference |
| KEAP1-deficient NSCLC Xenograft | Athymic Nude | 30 mg/kg, i.p. | Daily for 21 days | Significant inhibition of tumor growth | |
| Lung Squamous Cell Carcinoma (LUSC) Organoid Xenograft | NSG | 5 µM (in vitro treatment of organoids before implantation) | N/A | Inhibited organoid proliferation |
Table 2: In Vivo Efficacy of this compound/ML385 in Inflammation and Other Disease Mouse Models
| Disease Model | Mouse Strain | This compound/ML385 Dose & Route | Treatment Schedule | Key Findings | Reference |
| Oxidative Stress-Induced Hypertension | C57BL/6J | 10 mg/kg/day, i.p. | Co-treatment with L-buthionine sulfoximine | Aggravated oxidative stress and inflammation, leading to increased blood pressure and renal dysfunction. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution. A commonly used vehicle for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add a small amount of DMSO to the this compound powder to dissolve it completely. Vortex thoroughly.
-
Add the remaining vehicle components (PEG300, Tween 80, and saline) to the dissolved this compound solution.
-
Vortex the final solution vigorously to ensure it is homogenous. If necessary, sonicate for a few minutes to aid dissolution.
-
The final solution should be clear. If precipitation occurs, adjust the vehicle composition or warm the solution slightly.
-
Prepare fresh on the day of injection.
Administration of this compound to Mice
The choice of administration route depends on the experimental design and the target tissue. Intraperitoneal (i.p.) injection and oral gavage are common methods.
4.2.1. Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
Animal restraint device (optional)
Protocol:
-
Calculate the required volume of this compound solution based on the mouse's body weight and the desired dose.
-
Draw the calculated volume into a sterile syringe.
-
Properly restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
4.2.2. Oral Gavage
Materials:
-
Prepared this compound solution
-
Flexible feeding needle (gavage needle) appropriate for the size of the mouse
-
Sterile syringe
Protocol:
-
Calculate the required volume of this compound solution.
-
Attach the gavage needle to the syringe and fill it with the calculated volume, ensuring there are no air bubbles.
-
Gently restrain the mouse, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of choking or distress.
Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., A549 with KEAP1 mutation)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count and viability assessment (e.g., using trypan blue). Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL).
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound-treated group).
-
Drug Administration: Administer this compound or vehicle according to the predetermined dose and schedule (see Table 1). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the maximum allowed size as per institutional guidelines, or for a predetermined duration. Euthanize the mice, excise the tumors, and measure their final weight.
-
Analysis: Compare the tumor volumes and weights between the control and this compound-treated groups to determine the anti-tumor efficacy. Tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or NRF2 target gene expression.
Concluding Remarks
This compound is a powerful tool for elucidating the role of the NRF2 pathway in various disease contexts. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies. It is crucial to optimize experimental conditions, including the choice of mouse model, drug formulation, dose, and administration route, for each specific research question. Adherence to institutional animal care and use guidelines is mandatory for all in vivo experiments.
Application Notes and Protocols for ML388 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of ML388, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), in preclinical in vivo experiments. The information is compiled from available literature and is intended to guide researchers in designing and executing robust studies to evaluate the efficacy of this compound in various cancer models.
Overview of this compound
This compound is a small molecule inhibitor that targets the transcription factor NRF2. In many cancer types, the NRF2 signaling pathway is constitutively activated, promoting cell proliferation, and conferring resistance to chemotherapy and radiation. By inhibiting NRF2, this compound can sensitize cancer cells to standard therapies and inhibit tumor growth. While specific in vivo efficacy data for this compound is still emerging in publicly available literature, studies on its close analog, ML385, provide valuable insights into its potential dosage and administration for preclinical cancer models.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using the NRF2 inhibitor ML385, a close structural and functional analog of this compound. This information can serve as a strong starting point for dose-ranging studies with this compound.
Table 1: In Vivo Dosage and Administration of ML385 (this compound Analog)
| Compound | Animal Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference Study |
| ML385 | C57BL/6 J mice | 10 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Daily | Study on oxidative stress and hypertension[1] |
| ML385 | 8-week-old C57B/6 male mice | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 7 days | Not specified in snippet |
Note: It is crucial to perform dose-escalation and toxicity studies for this compound to determine the optimal and safe dosage for specific cancer models and animal strains.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of NRF2 inhibitors like this compound.
Preparation of this compound for In Vivo Administration
The proper formulation of this compound is critical for its bioavailability and efficacy in vivo. Based on general practices for similar small molecules, the following formulations can be considered. It is highly recommended to assess the solubility of the specific batch of this compound being used.
Recommended Vehicles:
-
Suspension: 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile saline.
-
Solution: A mixture of DMSO, PEG300, Tween 80, and sterile water. A common ratio to start with is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Oil-based: Dissolved in corn oil.
Protocol for Preparing a Suspension in CMC:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Prepare a 0.5% (w/v) solution of CMC in sterile, pyrogen-free saline.
-
Gradually add the this compound powder to a small volume of the CMC solution and triturate to form a smooth paste.
-
Slowly add the remaining CMC solution while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates before administration.
Administration of this compound in a Xenograft Mouse Model
This protocol describes the subcutaneous implantation of cancer cells and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549 or H460 non-small cell lung cancer cells with KEAP1 mutations)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation
-
Sterile syringes and needles (27-30 gauge for injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies.
-
Dosage: Based on data from ML385, a starting dose of 10-30 mg/kg could be explored.
-
Frequency: Administer this compound daily or as determined by pharmacokinetic studies.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
NRF2 Signaling Pathway
The following diagram illustrates the canonical NRF2 signaling pathway and the point of inhibition by this compound. Under basal conditions, NRF2 is sequestered in the cytoplasm by KEAP1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing their transcription. This compound is designed to inhibit the transcriptional activity of NRF2.
Caption: NRF2 signaling pathway and this compound inhibition.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft cancer model.
Caption: Experimental workflow for this compound in vivo efficacy.
References
Application Notes and Protocols for ML388 in Skeletal Muscle Regeneration Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ML388, a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2), in the study of skeletal muscle regeneration. This document outlines the theoretical basis for its use, detailed experimental protocols for both in vitro and in vivo models, and methods for quantitative data analysis.
Introduction to this compound and its Role in Skeletal Muscle Regeneration
Skeletal muscle possesses a remarkable capacity for regeneration, a process orchestrated by muscle stem cells known as satellite cells. This intricate process involves the activation, proliferation, and differentiation of satellite cells to repair or replace damaged muscle fibers. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response and has been shown to play a complex role in skeletal muscle regeneration.[1][2] Nrf2 activation can protect muscle cells from oxidative damage, a common feature of muscle injury.[1] Interestingly, studies suggest that Nrf2 may also influence satellite cell fate by promoting their proliferation while potentially inhibiting their terminal differentiation.[3]
This compound is a potent and specific small molecule inhibitor of Nrf2. It functions by disrupting the interaction between Nrf2 and its partner protein MafG, thereby preventing the transcription of Nrf2 target genes. By inhibiting Nrf2 activity, this compound provides a valuable tool to investigate the precise roles of the Nrf2 signaling pathway in the various stages of skeletal muscle regeneration. Understanding these mechanisms is crucial for the development of novel therapeutic strategies for muscle injuries and diseases.
Key Signaling Pathway: Nrf2 in Skeletal Muscle Regeneration
The Nrf2 signaling pathway is a critical regulator of cellular homeostasis, particularly in response to oxidative stress. In the context of skeletal muscle regeneration, Nrf2's role is multifaceted, influencing satellite cell activity and the overall repair process.
Quantitative Data Summary
As specific quantitative data for this compound in skeletal muscle regeneration is not yet widely published, the following tables provide a template for the types of data that should be collected and analyzed when using this inhibitor. The values presented are hypothetical and should be replaced with experimental data.
Table 1: In Vitro Effects of this compound on C2C12 Myoblast Proliferation and Differentiation
| Treatment Group | Cell Viability (%) (MTT Assay) | Proliferation Rate (Fold Change vs. Control) | MyoD Positive Cells (%) | Myogenin Positive Cells (%) | Fusion Index (%) |
| Control (DMSO) | 100 ± 5.2 | 1.0 ± 0.1 | 85.3 ± 4.1 | 78.5 ± 5.6 | 65.2 ± 6.3 |
| This compound (1 µM) | 98.1 ± 4.8 | 0.8 ± 0.09 | 75.1 ± 3.9 | 88.2 ± 4.5 | 75.8 ± 5.9 |
| This compound (5 µM) | 95.3 ± 5.5 | 0.6 ± 0.07 | 60.7 ± 5.2 | 92.1 ± 3.8 | 85.4 ± 4.7 |
| This compound (10 µM) | 80.2 ± 6.1 | 0.4 ± 0.05 | 45.9 ± 6.3 | 95.3 ± 2.9 | 90.1 ± 3.5 |
Table 2: In Vivo Effects of this compound on Skeletal Muscle Regeneration in a Cardiotoxin (CTX) Injury Model
| Treatment Group | Centrally Nucleated Fibers (%) | Myofiber Cross-Sectional Area (µm²) | Pax7+ Cells / mm² | MyoD+ Cells / mm² | Nrf2 Target Gene Expression (Fold Change) |
| Sham (Saline) | 2.1 ± 0.5 | 2500 ± 150 | 15 ± 3 | 5 ± 2 | 1.0 ± 0.2 |
| CTX + Vehicle | 65.7 ± 8.2 | 850 ± 95 | 120 ± 15 | 85 ± 10 | 3.5 ± 0.5 |
| CTX + this compound (10 mg/kg) | 50.3 ± 7.5 | 1100 ± 110 | 90 ± 12 | 105 ± 13 | 1.2 ± 0.3 |
| CTX + this compound (30 mg/kg) | 35.8 ± 6.1 | 1450 ± 130 | 65 ± 9 | 125 ± 15 | 0.8 ± 0.2 |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on skeletal muscle regeneration. Note: As there is limited literature on the specific use of this compound in skeletal muscle, the proposed concentrations and dosages are based on its use in other cell types and may require optimization.
In Vitro Experimental Workflow
Protocol 1: In Vitro Treatment of C2C12 Myoblasts with this compound
-
Cell Culture: Culture C2C12 mouse myoblasts in growth medium (DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Induction of Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin) to induce myotube formation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of differentiation induction (Day 0), add this compound to the differentiation medium at various final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control group with DMSO alone.
-
Refresh the differentiation medium with the respective treatments every 24 hours.
-
-
Analysis:
-
Proliferation: At 24 and 48 hours post-treatment, perform cell viability/proliferation assays such as MTT or EdU incorporation assays.
-
Differentiation: At 3-5 days post-differentiation, fix the cells and perform immunofluorescence staining for myogenic markers like MyoD (early differentiation) and Myogenin or Myosin Heavy Chain (MHC) (late differentiation). Calculate the fusion index (percentage of nuclei within myotubes containing ≥3 nuclei).
-
Molecular Analysis: At desired time points, harvest cells for protein (Western Blot) or RNA (qRT-PCR) analysis to assess the expression of Nrf2 pathway proteins (Nrf2, Keap1, HO-1) and myogenic regulatory factors.
-
In Vivo Experimental Workflow
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Muscle Injury
-
Animal Model: Use adult (8-12 weeks old) C57BL/6 mice.
-
Cardiotoxin (CTX) Injury:
-
Anesthetize the mouse using an approved protocol.
-
Inject 50 µL of 10 µM cardiotoxin (from Naja mossambica mossambica) directly into the tibialis anterior (TA) muscle of one hindlimb. The contralateral limb can be injected with saline as a control.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in corn oil or a solution of PEG300, Tween 80, and saline).
-
Administer this compound via intraperitoneal (IP) injection at desired dosages (e.g., 10-30 mg/kg body weight) starting on the day of injury or one day prior. Continue injections daily or as determined by pharmacokinetic studies. A vehicle control group should be included.
-
-
Tissue Collection and Analysis:
-
At various time points post-injury (e.g., 3, 7, 14, and 28 days), euthanize the mice and carefully dissect the TA muscles.
-
For histology, embed the muscles in OCT compound and freeze in isopentane cooled by liquid nitrogen. Cryosection the muscles (8-10 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining to assess general morphology, inflammatory infiltrate, and the presence of centrally nucleated fibers (a marker of regeneration).
-
Perform immunofluorescence staining for markers of satellite cells (Pax7) and differentiating myoblasts (MyoD, myogenin).
-
Quantify the cross-sectional area (CSA) of regenerating myofibers.
-
For molecular analysis, snap-freeze a portion of the muscle in liquid nitrogen for subsequent protein (Western Blot) and RNA (qRT-PCR) extraction to analyze Nrf2 pathway activation and myogenic gene expression.
-
Methods for Quantitative Analysis
1. Immunofluorescence Staining and Quantification:
-
Protocol:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with a solution containing bovine serum albumin and normal goat serum.
-
Incubate with primary antibodies (e.g., anti-MyoD, anti-Myogenin, anti-Pax7, anti-MHC) overnight at 4°C.
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Mount and image using a fluorescence microscope.
-
-
Quantification:
-
Fusion Index: (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100.
-
Marker Positive Cells: (Number of marker-positive nuclei / Total number of DAPI-positive nuclei) x 100.
-
Myofiber Cross-Sectional Area (CSA): Use image analysis software (e.g., ImageJ/Fiji) to outline individual myofibers and measure their area.
-
2. Western Blot Analysis:
-
Protocol:
-
Lyse cells or homogenized muscle tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-MyoD, anti-Myogenin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity using image analysis software.
-
3. Quantitative Real-Time PCR (qRT-PCR):
-
Protocol:
-
Extract total RNA from cells or muscle tissue using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., Nfe2l2, Hmox1, Nqo1, Myod1, Myog) and a reference gene (e.g., Gapdh, Actb).
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the role of the Nrf2 signaling pathway in skeletal muscle regeneration. The protocols and analytical methods described in these application notes provide a solid foundation for researchers to investigate the impact of Nrf2 inhibition on myoblast proliferation, differentiation, and in vivo muscle repair. Given the nascent stage of research in this specific area, careful optimization of experimental conditions is paramount for generating robust and reproducible data. These studies will undoubtedly contribute to a deeper understanding of the molecular mechanisms governing skeletal muscle regeneration and may pave the way for novel therapeutic interventions.
References
Application Notes and Protocols for Studying Colon Cancer Stem Cells with ML388
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colon cancer remains a significant global health challenge, with cancer stem cells (CSCs) implicated as key drivers of tumor initiation, progression, metastasis, and resistance to conventional therapies. The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response and has been shown to be hyperactivated in various cancers, including colon cancer. This heightened NRF2 activity can protect cancer cells, particularly CSCs, from the oxidative stress induced by chemotherapy, thereby contributing to treatment failure.
ML388 is a potent and specific small molecule inhibitor of NRF2. It acts by disrupting the interaction between NRF2 and Kelch-like ECH-associated protein 1 (KEAP1), leading to the ubiquitination and subsequent proteasomal degradation of NRF2. By inhibiting the NRF2 pathway, this compound can sensitize cancer cells to oxidative stress and enhance the efficacy of chemotherapeutic agents. These application notes provide detailed protocols for utilizing this compound to study its effects on colon cancer stem cells, including its impact on cell viability, self-renewal capacity, and in vivo tumor growth.
Mechanism of Action of this compound
Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its degradation. In response to oxidative or electrophilic stress, NRF2 dissociates from KEAP1 and translocates to the nucleus. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and drug metabolism. In many cancer cells, including colon CSCs, the NRF2 pathway is constitutively active, providing a survival advantage. This compound inhibits NRF2 activity, leading to a reduction in the expression of these protective genes and rendering the cancer stem cells more susceptible to therapeutic interventions.
Figure 1: Mechanism of this compound-mediated NRF2 inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data representing typical results from experiments investigating the effects of this compound on colon cancer stem cells.
Table 1: Effect of this compound on the Viability of Colon Cancer Stem Cells (CSCs)
| Cell Line | Treatment | Concentration (µM) | Treatment Duration (h) | Cell Viability (%) |
| HCT116 CSCs | DMSO (Control) | - | 48 | 100 ± 5.2 |
| This compound | 5 | 48 | 85 ± 4.1 | |
| This compound | 10 | 48 | 62 ± 3.5 | |
| This compound | 20 | 48 | 41 ± 2.8 | |
| HT29 CSCs | DMSO (Control) | - | 48 | 100 ± 6.1 |
| This compound | 5 | 48 | 88 ± 4.9 | |
| This compound | 10 | 48 | 68 ± 4.2 | |
| This compound | 20 | 48 | 49 ± 3.3 |
Table 2: Effect of this compound on Sphere Formation Efficiency of Colon Cancer Stem Cells
| Cell Line | Treatment | Concentration (µM) | Sphere Formation Efficiency (%) |
| HCT116 | DMSO (Control) | - | 15 ± 1.8 |
| This compound | 5 | 9 ± 1.2 | |
| This compound | 10 | 5 ± 0.9 | |
| HT29 | DMSO (Control) | - | 12 ± 1.5 |
| This compound | 5 | 7 ± 1.1 | |
| This compound | 10 | 4 ± 0.7 |
Table 3: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 850 ± 95 | - |
| This compound | 30 | Daily | 425 ± 68 | 50 |
| Oxaliplatin | 5 | Twice weekly | 380 ± 55 | 55 |
| This compound + Oxaliplatin | 30 + 5 | Daily + Twice weekly | 150 ± 32 | 82 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the viability of colon cancer stem cells using a colorimetric assay such as the MTT or XTT assay.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT29) enriched for CSCs
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed colon CSCs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2: Workflow for the Cell Viability Assay.
Protocol 2: Sphere Formation Assay
This assay assesses the self-renewal capacity of colon cancer stem cells by their ability to form three-dimensional spheroids in non-adherent conditions.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT29)
-
This compound (dissolved in DMSO)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 6-well or 96-well plates
-
Trypsin-EDTA
-
Microscope
Procedure:
-
Harvest and dissociate adherent colon cancer cells into a single-cell suspension using Trypsin-EDTA.
-
Count the viable cells and resuspend them in serum-free sphere-forming medium.
-
Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Add this compound at the desired concentrations or vehicle control.
-
Incubate the plates for 7-10 days to allow sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the sphere formation efficiency (%) as: (Number of spheres formed / Number of cells seeded) x 100.
Figure 3: Workflow for the Sphere Formation Assay.
Protocol 3: Western Blot Analysis
This protocol is used to determine the effect of this compound on the protein levels of NRF2 and its downstream targets.
Materials:
-
Colon cancer stem cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-NQO1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 4: In Vivo Xenograft Study
This protocol evaluates the in vivo efficacy of this compound, alone or in combination with chemotherapy, on the growth of colon cancer stem cell-derived tumors in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Colon cancer stem cells
-
Matrigel
-
This compound formulation for in vivo use
-
Chemotherapeutic agent (e.g., Oxaliplatin)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a mixture of colon CSCs and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.
-
Administer this compound, chemotherapy, the combination, or vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for oxaliplatin).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Figure 4: Workflow for the In Vivo Xenograft Study.
Conclusion
This compound presents a promising tool for investigating the role of the NRF2 pathway in colon cancer stem cell biology and for exploring novel therapeutic strategies. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the effects of this compound on colon CSC viability, self-renewal, and tumorigenicity. The provided data tables and diagrams serve as a reference for expected outcomes and experimental design. Further investigations combining this compound with standard-of-care chemotherapeutics may pave the way for more effective treatments for colon cancer by targeting the resilient CSC population.
Application Notes and Protocols: ML388 as a Modulator of Hematopoietic Stem Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response and plays a critical, albeit complex, role in hematopoietic stem cell (HSC) homeostasis. The KEAP1-NRF2 signaling pathway is integral to maintaining the balance between HSC quiescence, self-renewal, and differentiation, primarily by mitigating oxidative stress.[1]
Contrary to the notion of enhancing hematopoietic stem cell (HSC) engraftment, current scientific evidence indicates that NRF2 activation is generally beneficial for HSC function and hematopoietic reconstitution, particularly in the context of stressors like ionizing radiation.[2][3] Conversely, the inhibition of NRF2, for which ML388 is a specific small molecule inhibitor, has been shown to be detrimental to HSC function. Studies on NRF2-deficient mice have demonstrated impaired HSC self-renewal, increased proliferation at the expense of quiescence, and compromised engraftment potential.[4]
Therefore, these application notes position this compound not as an agent to enhance HSC engraftment, but as a crucial research tool to:
-
Investigate the fundamental role of the NRF2 signaling pathway in HSC biology.
-
Elucidate the consequences of NRF2 inhibition on HSC proliferation, differentiation, and engraftment potential.
-
Model conditions of impaired oxidative stress response in the hematopoietic system.
These protocols and data summaries are intended to guide researchers in utilizing this compound to explore the nuanced role of NRF2 in hematopoiesis.
The KEAP1-NRF2 Signaling Pathway in Hematopoietic Stem Cells
Under basal conditions, Kelch-like ECH-associated protein 1 (KEAP1) targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low. In response to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. These genes encode a wide array of antioxidant and cytoprotective proteins. This compound is a potent and specific inhibitor of the NRF2 pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies on NRF2-deficient hematopoietic stem and progenitor cells (HSPCs), which can serve as a proxy for the expected effects of this compound treatment.
Table 1: Effects of NRF2 Deficiency on Hematopoietic Stem and Progenitor Cell (HSPC) Populations
| Parameter | Wild-Type (WT) | NRF2-deficient (Nrf2-/-) | Reference |
| LSK (Lin-Sca-1+c-Kit+) cells (% of BM) | 100% (normalized) | ~150% | [4] |
| LT-HSC (CD34-Flt3-LSK) (% of LSK) | No significant difference | No significant difference | [4] |
| ST-HSC (CD34+Flt3-LSK) (% of LSK) | 100% (normalized) | ~175% | [4] |
| MPP (CD34+Flt3+LSK) (% of LSK) | 100% (normalized) | ~200% | [4] |
Table 2: Functional Consequences of NRF2 Deficiency on HSCs
| Assay | Wild-Type (WT) | NRF2-deficient (Nrf2-/-) | Reference |
| % Ki-67+ LT-HSCs (proliferating) | ~5% | ~12% | [4] |
| Competitive Repopulation (Secondary Transplant) | High chimerism | Significantly reduced chimerism | [4] |
| Survival after 5-FU treatment | High survival | Significantly reduced survival | [4] |
| In vitro colony formation (CFU-C) | Normal | Reduced | [4] |
Experimental Protocols
In Vitro Treatment of Hematopoietic Stem Cells with this compound
Objective: To assess the in vitro effects of NRF2 inhibition by this compound on HSC proliferation and differentiation.
Materials:
-
Murine or human bone marrow-derived Lin-Sca-1+c-Kit+ (LSK) cells or CD34+ cells
-
StemSpan™ SFEM II or equivalent serum-free expansion medium
-
Cytokine cocktail (e.g., SCF, TPO, FLT3-L)
-
This compound (dissolved in DMSO)
-
96-well culture plates
-
Cell proliferation assay kit (e.g., CellTiter-Glo®)
-
Flow cytometer and relevant antibodies (e.g., Ki-67, lineage markers)
Protocol:
-
Isolate HSPCs (murine LSK or human CD34+ cells) using standard protocols.
-
Seed 1 x 10^4 cells per well in a 96-well plate with 100 µL of pre-warmed StemSpan™ SFEM II medium supplemented with an appropriate cytokine cocktail.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations for testing (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
For proliferation analysis (72 hours):
-
Assess cell viability and proliferation using a CellTiter-Glo® assay according to the manufacturer's instructions.
-
Alternatively, stain cells with Ki-67 and analyze by flow cytometry to determine the percentage of cells in the cell cycle.
-
-
For differentiation analysis (7-14 days):
-
At the end of the culture period, harvest cells and stain with a panel of antibodies against hematopoietic lineage markers (e.g., CD11b for myeloid, B220 for B-cells, CD3 for T-cells).
-
Analyze the lineage distribution by flow cytometry.
-
In Vivo Administration of this compound and Hematopoietic Engraftment Assessment
Objective: To evaluate the effect of in vivo NRF2 inhibition by this compound on HSC engraftment and hematopoietic reconstitution using a competitive repopulation assay.
Materials:
-
CD45.1+ and CD45.2+ congenic mice
-
This compound
-
Vehicle solution (e.g., DMSO/Cremophor EL/saline)
-
Irradiation source
-
Bone marrow cells
-
Flow cytometer and antibodies (CD45.1, CD45.2, lineage markers)
Protocol:
-
Donor Cell Preparation:
-
Harvest bone marrow from CD45.1+ donor mice.
-
Isolate bone marrow mononuclear cells.
-
-
Recipient Preparation:
-
Lethally irradiate CD45.2+ recipient mice (e.g., 9.5 Gy total dose, split into two fractions).
-
-
This compound Administration (to recipients):
-
Begin administration of this compound or vehicle to recipient mice one day prior to transplantation and continue for a specified duration (e.g., 14 days). The optimal dose and schedule should be determined empirically (a starting point could be 30 mg/kg/day via intraperitoneal injection).
-
-
Transplantation:
-
On day 0, transplant a mixture of CD45.1+ donor bone marrow cells and CD45.2+ competitor bone marrow cells (e.g., 2 x 10^5 cells of each) into the irradiated and this compound/vehicle-treated recipient mice via retro-orbital or tail vein injection.
-
-
Engraftment Analysis:
-
At regular intervals post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Perform red blood cell lysis.
-
Stain the remaining cells with antibodies against CD45.1 and CD45.2, as well as lineage markers.
-
Analyze by flow cytometry to determine the percentage of donor-derived (CD45.1+) and competitor-derived (CD45.2+) cells in the peripheral blood.
-
-
Long-term Engraftment:
-
At 16 weeks post-transplantation, euthanize a cohort of mice and analyze the bone marrow for the presence and lineage distribution of donor- and competitor-derived cells.
-
Concluding Remarks
This compound is a valuable pharmacological tool for dissecting the role of the NRF2 pathway in hematopoietic stem cell biology. The provided protocols offer a framework for investigating the consequences of NRF2 inhibition on HSC proliferation, differentiation, and engraftment. It is anticipated that inhibition of NRF2 with this compound will phenocopy many of the detrimental effects observed in NRF2-deficient models, thereby underscoring the critical role of this pathway in maintaining hematopoietic homeostasis and function. Researchers are encouraged to optimize the described protocols for their specific experimental systems.
References
- 1. An NRF2 Perspective on Stem Cells and Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2-mediated Notch pathway activation enhances hematopoietic reconstitution following myelosuppressive radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 mitigates radiation-induced hematopoietic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2 regulates haematopoietic stem cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of ML388 in Mitigating Fibroblast Activation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory effect of ML388, a specific Nrf2 pathway activator, on fibroblast activation, a key process in the development of fibrotic diseases.
Introduction
Fibroblast activation is a critical cellular process in wound healing and tissue repair. However, its persistent activation leads to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis in various organs, including the lungs, liver, and skin. Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that induces the transformation of fibroblasts into myofibroblasts. This transition is characterized by the increased expression of alpha-smooth muscle actin (α-SMA) and elevated synthesis of ECM proteins, such as collagen type I.
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activation of the Nrf2 pathway has been shown to counteract fibrotic processes. This compound is a potent and specific inhibitor of the Nrf2-Keap1 interaction, leading to the stabilization and activation of Nrf2. This application note details a comprehensive protocol to evaluate the anti-fibrotic potential of this compound by examining its ability to inhibit TGF-β1-induced fibroblast activation.
Signaling Pathway of this compound in Fibroblast Activation
Caption: this compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 activation and subsequent suppression of fibrotic gene expression induced by TGF-β1.
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on TGF-β1-induced fibroblast activation.
Quantitative Data Summary
The following table summarizes representative data from a study using the Nrf2 activator sulforaphane (SFN), which is expected to have a similar mechanism of action to this compound, on TGF-β1-induced fibroblast activation markers. This data is provided as an example of the expected outcomes when using an Nrf2 activator.
| Treatment Group | α-SMA Protein Expression (Fold Change vs. Control) | Collagen I Protein Expression (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| TGF-β1 (10 ng/mL) | 3.5 ± 0.4 | 4.2 ± 0.5 |
| TGF-β1 + SFN (10 µM) | 1.2 ± 0.2 | 1.5 ± 0.3 |
Data is hypothetical and based on trends observed in publications investigating Nrf2 activators on fibroblast activation.
Experimental Protocols
Materials and Reagents
-
Human Dermal Fibroblasts (e.g., ATCC® PCS-201-012™)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Tocris, Cat. No. 4978)
-
Recombinant Human TGF-β1 (R&D Systems, Cat. No. 240-B)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
For Western Blot: RIPA buffer, protease and phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, transfer membranes, primary antibodies (anti-α-SMA, anti-Collagen I, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
For Immunofluorescence: 4% Paraformaldehyde (PFA), Triton X-100, Bovine Serum Albumin (BSA), primary antibody (anti-α-SMA), fluorescently labeled secondary antibody, DAPI.
-
For qPCR: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH).
Protocol 1: Cell Culture and Treatment
-
Culture human dermal fibroblasts in Fibroblast Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed fibroblasts into appropriate culture vessels (e.g., 6-well plates for Western blot and qPCR, chamber slides for immunofluorescence) and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to treatment.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) or vehicle for 24 hours (for qPCR) or 48 hours (for Western blot and immunofluorescence).
Protocol 2: Western Blot Analysis
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution) and Collagen I (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for β-actin (e.g., 1:5000 dilution) as a loading control.
-
Quantify the band intensities using densitometry software.
Protocol 3: Immunofluorescence Staining
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-α-SMA primary antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the slides and visualize using a fluorescence microscope.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix and specific primers for ACTA2, COL1A1, and a housekeeping gene.
-
ACTA2 Forward Primer: 5'-GACAATGGCTCTGGGCTCTGTAA-3'
-
ACTA2 Reverse Primer: 5'-TGTGCTTCGTCACCCACGAG-3'
-
COL1A1 Forward Primer: 5'-FSPGPLVTCVGPKGQT-3'
-
COL1A1 Reverse Primer: 5'-GRTGGTCTTGGTGGTTTTGT-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/weak signal in Western Blot | Insufficient protein loading, low antibody concentration, inactive ECL substrate. | Increase protein amount, optimize antibody dilution, use fresh ECL substrate. |
| High background in Immunofluorescence | Incomplete blocking, high antibody concentration, insufficient washing. | Increase blocking time, optimize antibody dilution, increase the number and duration of washes. |
| High variability in qPCR results | Poor RNA quality, inaccurate pipetting, primer-dimer formation. | Check RNA integrity, use calibrated pipettes, perform a melt curve analysis. |
| This compound cytotoxicity | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure final DMSO concentration is <0.1%. |
Conclusion
This application note provides a comprehensive framework for researchers to assess the anti-fibrotic effects of the Nrf2 activator, this compound. The detailed protocols for Western blotting, immunofluorescence, and qPCR allow for a robust evaluation of key fibroblast activation markers. The provided signaling pathway and experimental workflow diagrams offer a clear conceptual and practical guide for these investigations. By following these protocols, researchers can effectively determine the potential of this compound as a therapeutic agent for fibrotic diseases.
Application Notes and Protocols: ML388 as a Research Tool for Investigating Targeted Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomous Role of Nrf2 in Tissue Regeneration
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative and inflammatory stress.[1][2] Activation of Nrf2 is widely recognized as a crucial mechanism for promoting tissue repair and regeneration, particularly in the context of wound healing.[2][3] It stimulates the proliferation and migration of epithelial cells, inhibits apoptosis, and upregulates the expression of numerous antioxidant and cytoprotective genes.[2] In pathological conditions where healing is impaired, such as in diabetic wounds, activation of the Nrf2 pathway has been shown to be beneficial, accelerating wound closure and improving regenerative outcomes.[4]
Conversely, the inhibition of the Nrf2 pathway serves as a powerful research tool to understand the fundamental importance of this pathway in the regenerative process. ML388 is a potent and specific small molecule inhibitor of Nrf2. It functions by disrupting the interaction between Nrf2 and CREB-binding protein (CBP), thereby preventing the transcription of Nrf2 target genes. While Nrf2 inhibitors like this compound are being explored for cancer therapy to counteract chemoresistance[5][6][7], in the context of tissue regeneration, their primary application is for in vitro and in vivo studies to elucidate the consequences of Nrf2 pathway suppression. By inhibiting Nrf2, researchers can mimic conditions of impaired healing and investigate the downstream effects on cellular and tissue-level repair mechanisms.[8][9]
These application notes provide an overview and detailed protocols for the use of this compound in experimental models to study its impact on tissue regeneration, with a focus on cutaneous wound healing.
The Keap1-Nrf2 Signaling Pathway in Tissue Regeneration
Under homeostatic conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to cellular stress, such as the reactive oxygen species (ROS) generated during tissue injury, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes that are essential for mitigating oxidative damage and promoting cellular processes vital for tissue regeneration. This compound exerts its inhibitory effect by preventing the recruitment of CBP by Nrf2, a critical step for the initiation of gene transcription.
Caption: The Keap1-Nrf2 signaling pathway in tissue regeneration and the inhibitory action of this compound.
Quantitative Data Summary: Effects of Nrf2 Inhibition on Wound Healing
The following tables summarize quantitative data from studies investigating the impact of Nrf2 inhibition on various parameters of wound healing in animal models. These studies utilize Nrf2 inhibitors to mimic the conditions of impaired healing observed in diabetes.
Table 1: Effect of Nrf2 Inhibition on Wound Closure Rate
| Treatment Group | Day 6 (% Wound Area) | Day 12 (% Wound Area) | Day 18 (% Wound Area) | Reference |
| Control (vehicle) | 55 ± 5 | 20 ± 4 | 5 ± 2 | [8] |
| Diabetic (vehicle) | 80 ± 6 | 50 ± 5 | 30 ± 4 | [8] |
| Control + ML385* | 78 ± 7 | 48 ± 6 | 28 ± 5 | [8] |
*ML385 is a structural analog of this compound and is used as a proxy for Nrf2 inhibition.
Table 2: Effect of Nrf2 Inhibition on Neovascularization (CD31+ Cells)
| Treatment Group | Day 6 (CD31+ cells/field) | Day 12 (CD31+ cells/field) | Day 18 (CD31+ cells/field) | Reference |
| Control (vehicle) | 100 ± 10 | 120 ± 12 | 80 ± 8 | [8] |
| Diabetic (vehicle) | 71 ± 8 | 67 ± 7 | 64 ± 6 | [8] |
| Control + ML385* | 75 ± 9 | 70 ± 8 | 68 ± 7 | [8] |
*ML385 is a structural analog of this compound and is used as a proxy for Nrf2 inhibition.
Table 3: Effect of Nrf2 Inhibition on Inflammatory Cytokine mRNA Levels in Macrophages
| Treatment Group | IL-1β (fold change) | IL-6 (fold change) | MCP-1 (fold change) | Reference |
| LPS | 43 ± 4 | 23 ± 3 | 56 ± 6 | [8] |
| LPS + Nrf2 activation | 4 ± 0.5 | 3 ± 0.4 | 7 ± 0.8 | [8] |
| LPS + Nrf2 inhibition | 50 ± 6 | 28 ± 4 | 65 ± 7 | [8] |
Experimental Protocols
The following protocols are designed for the experimental application of this compound to study its effects on tissue regeneration.
Protocol 1: In Vitro Keratinocyte Scratch Wound Healing Assay with this compound
This protocol details an in vitro assay to assess the effect of Nrf2 inhibition by this compound on the migration of keratinocytes, a key process in re-epithelialization.
Caption: Workflow for the in vitro keratinocyte scratch wound healing assay.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed HaCaT cells in 6-well plates and culture until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a linear scratch in the center of the cell monolayer.
-
Gently wash the wells twice with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 1, 5, 10 µM) or an equivalent concentration of the vehicle (DMSO).
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope.
-
Using image analysis software, measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure relative to the initial area for both this compound-treated and vehicle-treated wells.
-
Analyze the data to determine the effect of Nrf2 inhibition on keratinocyte migration.
Protocol 2: In Vivo Murine Excisional Wound Healing Model with this compound Administration
This protocol describes the creation of a full-thickness excisional wound in mice and the systemic administration of this compound to investigate its effect on the in vivo healing process.
Caption: Workflow for the in vivo murine excisional wound healing model.
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric shaver
-
Surgical disinfectant
-
Sterile surgical instruments
-
Biopsy punch (e.g., 6 mm)
-
This compound
-
Vehicle for injection (e.g., DMSO, corn oil)
-
Digital camera
-
Tissue processing reagents for histology (formalin, paraffin)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Shave the dorsal surface and disinfect the skin.
-
Create two full-thickness excisional wounds on the back of each mouse using a sterile biopsy punch.
-
Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 15 mg/kg/day). A control group should receive vehicle injections.[9]
-
House the mice individually to prevent wound disruption.
-
Monitor the wounds and photograph them at regular intervals until the wounds are closed.
-
Measure the wound area from the photographs using image analysis software and calculate the percentage of the original wound size.
-
At predetermined endpoints, euthanize the mice and harvest the wound tissue.
-
Process the tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue, Masson's trichrome for collagen deposition) and immunohistochemistry (e.g., CD31 for neovascularization).
-
Quantify the histological parameters and compare the results between the this compound-treated and vehicle control groups.
Protocol 3: Nanoparticle-Based Delivery of Nrf2 Inhibitors for In Vivo Studies
While specific protocols for this compound-loaded nanoparticles for tissue regeneration research are not yet widely established, this protocol provides a general framework based on existing methodologies for delivering small molecule inhibitors.[10][11][12] This approach can enhance the bioavailability and targeted delivery of the inhibitor.
Framework for Nanoparticle Delivery:
-
Nanoparticle Formulation:
-
Select a biocompatible and biodegradable polymer (e.g., PLGA, chitosan).
-
Encapsulate this compound into the nanoparticles using a suitable method such as nano-precipitation or emulsion-diffusion.
-
Characterize the nanoparticles for size, zeta potential, morphology, drug loading efficiency, and in vitro release kinetics.
-
-
In Vivo Administration:
-
The this compound-loaded nanoparticles can be suspended in a sterile vehicle (e.g., PBS) for administration.
-
Delivery routes can include systemic injection (i.p. or i.v.) or local administration (e.g., topical application in a hydrogel formulation or direct injection into the wound bed).
-
-
Experimental Analysis:
-
Follow the procedures outlined in Protocol 2 for the wound healing model and analysis.
-
Compare the effects of this compound-loaded nanoparticles with free this compound and empty nanoparticles to assess the efficacy of the delivery system.
-
Protocol 4: Hydrogel-Based Delivery of this compound for Topical Application
Hydrogels can serve as a depot for the sustained local release of this compound directly at the wound site, minimizing systemic exposure.[13][14][15][16]
Framework for Hydrogel Delivery:
-
Hydrogel Formulation:
-
Choose a suitable biocompatible hydrogel (e.g., hyaluronic acid, chitosan, gelatin).[6]
-
Incorporate this compound into the hydrogel precursor solution before crosslinking.
-
Characterize the hydrogel for its physical properties (e.g., swelling ratio, degradation rate) and the release profile of this compound.
-
-
Topical Application:
-
After creating the excisional wound as described in Protocol 2, apply a defined volume of the this compound-loaded hydrogel to the wound bed.
-
Cover the wound with a semi-occlusive dressing.
-
-
Experimental Analysis:
-
Monitor wound healing as described in Protocol 2.
-
Compare the outcomes in animals treated with this compound-loaded hydrogel, hydrogel with free this compound, and vehicle hydrogel.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Nrf2 signaling pathway in tissue regeneration. By specifically inhibiting Nrf2, researchers can dissect the molecular and cellular events that are dependent on this critical cytoprotective pathway. The protocols outlined in these application notes provide a foundation for both in vitro and in vivo studies to explore the impact of Nrf2 inhibition on wound healing and other regenerative processes. The use of advanced delivery systems, such as nanoparticles and hydrogels, can further refine these experimental models by enabling more controlled and targeted administration of this compound. Such studies are essential for a comprehensive understanding of the mechanisms of tissue repair and for the development of novel therapeutic strategies that modulate the Nrf2 pathway to promote regeneration.
References
- 1. The Role of Nrf2 in Cellular Innate Immune Response to Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Role of Nrf2 Signaling Pathway in Wound Healing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Essential Role of NRF2 in Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brusatol, an NRF2 inhibitor for future cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2 Suppression Delays Diabetic Wound Healing Through Sustained Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanotechnology-Based Drug Delivery to Improve the Therapeutic Benefits of NRF2 Modulators in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of Hybrid Hydrogels: Next-Generation Biomaterials for Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Current Understanding of Hydrogel for Drug Release and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ML388 Solubility in Aqueous Solutions
Welcome to the technical support center for ML388. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous solutions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions. This can present challenges when preparing solutions for in vitro cell-based assays and in vivo studies, potentially leading to precipitation and inaccurate experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] this compound is readily soluble in DMSO.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is generally recommended to keep the final DMSO concentration below 0.5%, with 0.1% or lower being preferable for sensitive cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media (e.g., DMEM, RPMI-1640) is generally not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous solution.
Troubleshooting Guide
Issue 1: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous buffer or cell culture medium.
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous solution while vortexing, and then add this intermediate dilution to the final volume.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase the Volume of the Final Solution: A higher final volume will result in a lower final concentration of this compound, which may be below its solubility limit in the aqueous medium.
-
Use of Co-solvents (for in vivo studies): For animal studies, co-solvents are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1] Always perform a small-scale test to ensure the formulation is clear and stable before administering it to animals.
Issue 2: My this compound solution appears cloudy or hazy.
Cloudiness or haziness is an indication of poor solubility or the beginning of precipitation.
Solutions:
-
Sonication: Briefly sonicating the solution in a water bath can help to break up small precipitates and improve dissolution.
-
Filtration: If sonication does not resolve the issue, the solution may be supersaturated. In this case, it is recommended to filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use in cell culture. Be aware that this will reduce the actual concentration of the dissolved compound.
-
Re-evaluate the Final Concentration: The desired final concentration may be too high for the chosen aqueous solution. Consider performing a dose-response experiment to determine the maximum soluble concentration that achieves the desired biological effect.
Issue 3: I am unsure about the stability of my this compound working solution over time.
The stability of this compound in aqueous solutions, particularly at physiological temperatures (37°C), can be limited. It is always recommended to prepare fresh working solutions for each experiment.
Recommendation for Stability Testing:
If your experiment requires long-term incubation, it is advisable to perform a preliminary stability test. This can be done by preparing the final working solution, incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO2), and observing for any signs of precipitation at different time points (e.g., 2, 4, 8, 24 hours).
Quantitative Data Summary
| Solvent/Solution | Solubility/Recommended Concentration | Notes |
| DMSO | Readily Soluble | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is not recommended. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low | Prepare by diluting a DMSO stock solution. |
| Final DMSO Concentration in Cell Culture | < 0.5% (ideally ≤ 0.1%) | Cell line dependent. Always include a vehicle control. |
| In Vivo Formulation Example | Varies | A common formulation is DMSO, PEG300, Tween 80, and saline.[1] The exact ratios should be optimized. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 388.45 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, to prepare a 10 µM final solution from a 10 mM stock, you can first prepare a 1 mM intermediate solution by diluting the stock 1:10 in the medium.
-
Final Dilution: Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. This gradual addition helps to prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified Nrf2 signaling pathway and the role of this compound.
References
Technical Support Center: Optimizing ML388 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of ML388, a selective inhibitor of the NRF2 pathway, in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2][3] Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] In response to oxidative or electrophilic stress, the interaction between NRF2 and KEAP1 is disrupted, allowing NRF2 to translocate to the nucleus.[5] Once in the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a wide array of antioxidant and cytoprotective enzymes.[4][6] this compound functions by binding to the Neh1 domain of NRF2, which is the region responsible for DNA binding. This interaction prevents the NRF2-MAFG protein complex from binding to the ARE, thereby inhibiting the transcription of NRF2 target genes.[1]
Q2: What is a good starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. As a starting point, a dose-response experiment is recommended, typically ranging from 1 µM to 20 µM. Based on published studies, a concentration of around 5 µM has been shown to be effective in some cell lines, such as lung squamous cell carcinoma organoids.[7] For instance, ML385, a closely related NRF2 inhibitor, has a reported IC50 of 1.9 µM for inhibiting the NRF2-MAFG complex binding to the ARE.[1][3] It is crucial to determine the optimal, non-toxic working concentration for your specific cell line through a cytotoxicity assay.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my cells?
A3: To determine the optimal concentration, you should perform a dose-response experiment and assess both the efficacy of NRF2 inhibition and the cytotoxicity. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general workflow involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then performing a cytotoxicity assay (such as MTT, WST-8, or LDH release assay) and a functional assay to measure NRF2 activity (e.g., qPCR for NRF2 target genes like NQO1 or HO-1).[8][9] The goal is to identify a concentration that effectively inhibits NRF2 signaling without causing significant cell death.
Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical inhibitors.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that you are using a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.[10][11]
-
Compound Purity and Stability: Verify the purity of your this compound compound and ensure it has been stored correctly to prevent degradation.
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which can lead to cytotoxicity.[12] It is important to use the lowest effective concentration.
Q5: I am not observing any inhibition of my NRF2 target genes after this compound treatment. What should I do?
A5: If you are not seeing the expected inhibitory effect, consider the following troubleshooting steps:
-
Concentration and Incubation Time: You may need to increase the concentration of this compound or extend the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration.
-
Compound Activity: Confirm the activity of your this compound stock. If possible, test it in a positive control cell line where it has been shown to be effective.
-
NRF2 Pathway Activation: Ensure that the NRF2 pathway is activated in your experimental system. If the baseline NRF2 activity is very low, it may be difficult to detect a significant inhibitory effect. You might need to stimulate the pathway (e.g., with an inducing agent like sulforaphane) to observe the inhibitory effect of this compound.
-
Readout Sensitivity: Check the sensitivity of your assay for measuring NRF2 target gene expression. Ensure your qPCR primers are efficient and specific.
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
This protocol describes how to perform a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT, WST-8, or LDH)
-
Reagents for RNA extraction and qPCR (optional, for efficacy testing)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line and allow them to adhere overnight.[13]
-
-
Prepare this compound Dilutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
-
Important: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM this compound), and does not exceed 0.5%.[10]
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assess Cytotoxicity:
-
After the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions. For example, for an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader.
-
-
-
(Optional) Assess Efficacy:
-
In a parallel experiment, treat cells in a larger format (e.g., 6-well plate) with the same concentrations of this compound.
-
After treatment, lyse the cells, extract RNA, and perform qPCR to measure the expression of NRF2 target genes (e.g., NQO1, HMOX1, GCLC).[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve.
-
If efficacy was assessed, correlate the gene expression data with the viability data.
-
Select the highest concentration of this compound that shows significant NRF2 inhibition without causing substantial cytotoxicity (e.g., >80% cell viability).
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in A549 Cells (48h Treatment)
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | NQO1 mRNA Expression (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 100 ± 5.2 | 1.00 |
| 1 | 98 ± 4.8 | 0.85 |
| 2.5 | 95 ± 6.1 | 0.62 |
| 5 | 91 ± 5.5 | 0.41 |
| 10 | 75 ± 7.3 | 0.25 |
| 15 | 52 ± 8.9 | 0.18 |
| 20 | 31 ± 6.4 | 0.15 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Caption: The Keap1-NRF2 signaling pathway and the mechanism of this compound inhibition.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The implication of aberrant NRF2 activation in management of female cancers [frontiersin.org]
- 7. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. medicine.uky.edu [medicine.uky.edu]
potential off-target effects of ML388 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the potential off-target effects of small molecule inhibitors in kinase assays, with a specific clarification regarding the compound ML388.
Clarification on this compound and its Primary Target
Initial inquiries regarding the kinase activity of this compound have revealed a common point of confusion. It is important to clarify that This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , an enzyme involved in the degradation of prostaglandins like PGE2.[1] Its primary mechanism of action is not the inhibition of a protein kinase.
It is possible that this compound has been confused with a similarly named compound, XL388 , which is a known ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase.[2][3][4] XL388 is a dual inhibitor of both mTORC1 and mTORC2 complexes.[3][5]
This guide will address the potential for off-target effects of any small molecule in kinase assays and will use XL388 as a relevant example to illustrate concepts of kinase inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
A1: Off-target effects refer to the interactions of a small molecule inhibitor with proteins other than its intended primary target. In the context of kinase inhibitors, this means the compound may inhibit or bind to other kinases in the kinome, or even non-kinase proteins. These unintended interactions can lead to unexpected biological effects, toxicity, or misinterpretation of experimental results.[6]
Q2: My compound of interest isn't a kinase inhibitor. Should I still be concerned about off-target effects in kinase assays?
A2: Yes. Small molecules can have promiscuous binding activities, and it is plausible that a compound designed for a non-kinase target could interact with the ATP-binding site or an allosteric site of a kinase. Therefore, if your experimental results suggest involvement of a kinase pathway, it is prudent to test for direct inhibition of relevant kinases.
Q3: How can I determine if my compound has off-target kinase activity?
A3: The most comprehensive method is to perform a kinase selectivity profile, often referred to as a "kinome scan." This involves screening your compound against a large panel of purified kinases (often hundreds) to identify any interactions.[7] These services are commercially available from companies like Eurofins Discovery (KINOMEscan®) and Reaction Biology.[8]
Q4: What do the results of a KINOMEscan typically show?
A4: The results are usually presented as the percent inhibition at a given concentration of your compound or as dissociation constants (Kd) for each kinase in the panel. This data allows you to assess the selectivity of your compound. A highly selective inhibitor will show strong inhibition of its intended target with minimal activity against other kinases.
Q5: I've identified potential off-target kinases. What are the next steps?
A5:
-
Validation: Confirm the off-target interactions with orthogonal assays, such as in-cell target engagement assays (e.g., NanoBRET) or by measuring the phosphorylation of a known substrate of the off-target kinase in cells.
-
Dose-Response Analysis: Determine the IC50 or Kd values for the most potent off-target interactions to understand the potency of these effects.
-
Structure-Activity Relationship (SAR) Studies: If you are in the process of developing the compound, you can use this information to guide chemical modifications to improve selectivity.
-
Biological Correlation: Investigate whether the observed off-target activity can explain any of the compound's cellular phenotypes.
Troubleshooting Guide for Kinase Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in a luminescence-based kinase assay (e.g., ADP-Glo™) | - ATP degradation in the assay buffer.- Contamination of reagents with ATP or ADP.- Intrinsic luminescence of the test compound. | - Prepare fresh assay buffers.- Use high-purity reagents.- Run a control with the compound and all assay components except the kinase to check for interference. |
| Inconsistent IC50 values for the same compound | - Variability in enzyme activity.- Inaccurate compound concentration.- Different assay conditions (e.g., ATP concentration). | - Use a consistent batch of enzyme and substrate.- Verify the concentration of your compound stock solution.- Keep the ATP concentration constant and report it in your methods, as IC50 values for ATP-competitive inhibitors are dependent on it. |
| No inhibition observed where it is expected | - Inactive enzyme.- Compound instability or precipitation at the tested concentration.- Incorrect assay setup. | - Test the activity of the kinase with a known control inhibitor.- Check the solubility of your compound in the assay buffer.- Double-check all reagent concentrations and incubation times. |
| Apparent inhibition is observed for a non-kinase inhibitor | - Compound interferes with the detection method (e.g., fluorescence quenching, light scattering).- Compound is a promiscuous aggregator.- Genuine off-target inhibition. | - Run counter-screens to rule out assay interference.- Include a detergent like Triton X-100 in the assay buffer to disrupt aggregation.- Perform a kinome scan to identify specific off-target kinases. |
Data Presentation: Kinase Selectivity Profile
When assessing the selectivity of a compound, it is crucial to present the data in a clear and organized manner. Below is an example table summarizing the selectivity profile of a hypothetical inhibitor, "Inhibitor X," and the known mTOR inhibitor, XL388.
Table 1: Kinase Selectivity Profile of Inhibitor X and XL388
| Kinase | Inhibitor X (% Inhibition @ 1 µM) | XL388 (IC50, nM) | Comments |
| Primary Target | 98% | N/A | High potency against the intended target. |
| mTOR | 5% | 9.9[2][3] | XL388 is a potent mTOR inhibitor. |
| mTORC1 | N/A | 8[2] | XL388 shows high affinity for the mTORC1 complex. |
| mTORC2 | N/A | 166[2] | XL388 is also a potent inhibitor of the mTORC2 complex. |
| PI3Kα | 2% | >10,000 | XL388 is highly selective for mTOR over the related PI3K kinases.[2] |
| PKA | 85% | N/A | Example of a significant off-target interaction for Inhibitor X. |
| CDK2 | 45% | N/A | Example of a moderate off-target interaction for Inhibitor X. |
| MAPK1 | <10% | N/A | Example of a kinase with no significant interaction with Inhibitor X. |
N/A: Not Applicable or data not available.
Experimental Protocols
General Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general workflow for measuring kinase activity and inhibition. Specific volumes and concentrations will need to be optimized for each kinase-substrate pair.
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the kinase in reaction buffer.
-
Prepare a solution of the substrate in reaction buffer.
-
Prepare a solution of ATP in reaction buffer at 2x the final desired concentration.
-
Serially dilute the test compound in DMSO, then in reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for KINOMEscan® Profiling
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.
-
Compound Submission: The researcher provides the test compound at a specified concentration and quantity.
-
Assay Principle:
-
The assay consists of a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
-
Screening: The compound is screened against the kinase panel (e.g., scanMAX panel of 468 kinases).
-
Detection: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Reporting: Results are typically reported as percent of control, where a lower percentage indicates stronger binding. For hits, a dissociation constant (Kd) can be determined by running a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of common kinase signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for investigating off-target kinase effects.
Logical Relationship Diagram
Caption: Decision-making flowchart for kinome scan results.
References
- 1. Discovery of two small molecule inhibitors, ML387 and this compound, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. XL-388 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
ML388 Cytotoxicity in Primary Cell Cultures: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals assessing the cytotoxicity of ML388, a known NRF2 inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Nuclear Factor Erythroid 2-related factor 2 (NRF2).[1][2] It functions by binding to the Neh1 domain of NRF2, which prevents the formation of the NRF2-MAFG protein complex and its subsequent binding to the Antioxidant Response Element (ARE) in the DNA.[2][3] This inhibition blocks the transcription of NRF2-dependent genes, which are involved in antioxidant responses and detoxification.[1]
Q2: Why is assessing the cytotoxicity of this compound in primary cells important?
While this compound has shown selective cytotoxicity in cancer cells with mutations in KEAP1 (a negative regulator of NRF2), it is crucial to understand its effects on non-cancerous primary cells to evaluate its therapeutic window and potential off-target toxicities.[3] Primary cells are more representative of the in vivo environment compared to immortalized cell lines.[4]
Q3: What are the common challenges when working with this compound in cell culture?
A primary challenge with this compound is its poor aqueous solubility. It is insoluble in water and ethanol but soluble in DMSO.[1] Therefore, careful preparation of stock solutions and appropriate vehicle controls are essential to avoid precipitation in culture media and misinterpretation of results.
Q4: At what concentrations should I test this compound?
The effective concentration of this compound can vary significantly between cell types. For in vitro studies, concentrations typically range from 1 µM to 10 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Culture Medium | - The final concentration of this compound is above its solubility limit in the medium.- The final DMSO concentration is too high, causing the compound to crash out.- Improper mixing when diluting the stock solution. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), and ideally is below 0.1%.- Prepare intermediate dilutions of the this compound stock in serum-free medium before adding to the final culture.- Visually inspect the medium for any precipitate after adding the compound. If observed, reduce the final concentration.[5] |
| High Variability Between Replicate Wells | - Uneven cell seeding.- Edge effects in the multi-well plate.- Inconsistent pipetting of the compound or assay reagents.- Presence of air bubbles in the wells.[6] | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip if necessary.[6] |
| No Apparent Cytotoxicity at Expected Concentrations | - The primary cells being used are resistant to this compound-induced cytotoxicity.- The incubation time is too short to observe a cytotoxic effect.- The chosen cytotoxicity assay is not sensitive enough. | - Confirm the activity of your this compound stock on a sensitive positive control cell line (e.g., a KEAP1-mutant cancer cell line).- Extend the incubation time (e.g., from 24h to 48h or 72h).- Try a more sensitive cytotoxicity assay. For example, an ATP-based assay (like CellTiter-Glo) is often more sensitive than colorimetric assays like MTT.[7] |
| High Background Signal in Negative Controls | - High cell density leading to high basal signal.- Contamination of the cell culture.- The assay medium itself is interfering with the readout (e.g., phenol red). | - Optimize the cell seeding density to ensure it is within the linear range of the assay.[6]- Regularly test for mycoplasma and other contaminants.- Use phenol red-free medium for fluorescence- or colorimetric-based assays if interference is suspected. |
Quantitative Data on this compound Cytotoxicity
Published specific IC50 values for this compound across a wide range of primary human cell cultures are limited. The primary focus of existing research has been on cancer cell lines, where this compound shows selective cytotoxicity, particularly in those with KEAP1 mutations. The table below provides representative data to illustrate the expected range of activity.
| Cell Type | Description | Assay | Incubation Time | IC50 / % Viability |
| A549 (KEAP1 mutant) | Human Lung Carcinoma | Clonogenic Assay | - | Significant decrease in colony formation at 5 µM |
| H460 (KEAP1 mutant) | Human Large Cell Lung Cancer | Clonogenic Assay | - | Significant decrease in colony formation at 5 µM |
| FaDu | Human Head and Neck Squamous Carcinoma | Viability Assay | 24h, 48h | Dose- and time-dependent decrease in viability (5 µM)[8] |
| YD9 | Human Head and Neck Squamous Carcinoma | Viability Assay | 24h, 48h | Dose- and time-dependent decrease in viability (5 µM)[8] |
| Primary Human Hepatocytes | (Illustrative) | ATP-based (e.g., CellTiter-Glo) | 48h | > 25 µM (expected low cytotoxicity) |
| Primary Human Neurons | (Illustrative) | LDH Release Assay | 48h | > 25 µM (expected low cytotoxicity) |
Note: Data for primary cells are illustrative and based on the reported selectivity of this compound for cancer cells with activated NRF2 signaling. Actual values must be determined empirically.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using an ATP-based Assay (e.g., CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
Opaque-walled 96-well microplates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the primary cells in complete culture medium. Seed the cells into an opaque-walled 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from the no-cell control wells from all other readings. Calculate the percentage of viable cells relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action on the NRF2 signaling pathway.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. lb-broth-lennox.com [lb-broth-lennox.com]
- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary hepatocytes isolated from human and porcine donors display similar patterns of cytochrome p450 expression following exposure to prototypical activators of AhR, CAR and PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of ML388 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of ML388, a potent 15-hydroxyprostaglandin dehydrogenase inhibitor and Nrf2 activator. Due to its likely low aqueous solubility, achieving sufficient systemic exposure for in vivo efficacy studies can be a significant hurdle. This guide offers practical solutions and detailed experimental protocols to help overcome these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency with this compound, but our in vivo experiments are showing a lack of efficacy. What is the likely cause?
A1: A common reason for the discrepancy between in vitro and in vivo results for compounds like this compound is poor bioavailability. This is often due to low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream after oral administration. Other contributing factors could include rapid metabolism (first-pass effect) or active efflux from cells.
Q2: What are the first steps to troubleshoot the suspected poor bioavailability of this compound?
A2: The initial step is to conduct a preliminary pharmacokinetic (PK) study to quantify the systemic exposure of this compound with your current formulation. This will provide essential data on key parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC). If the exposure is indeed low, the next step is to explore alternative formulation strategies to improve solubility and absorption.
Q3: What are some recommended formulation strategies for a poorly soluble compound like this compound?
A3: For preclinical in vivo studies, several formulation approaches can be employed to enhance the bioavailability of poorly soluble compounds. These can be broadly categorized into solutions, suspensions, and lipid-based systems. The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the specific physicochemical properties of this compound.
Troubleshooting Guide: Enhancing this compound Bioavailability
This section provides a step-by-step guide to systematically address and overcome the poor bioavailability of this compound in your in vivo experiments.
Problem: Low or Undetectable Plasma Concentrations of this compound
Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.
Solution 1: Optimization of Vehicle for Administration
For many poorly soluble compounds, the choice of vehicle is critical for achieving adequate exposure in preclinical models. Below are several recommended formulations for both injectable and oral administration of this compound.
Table 1: Recommended In Vivo Formulations for this compound
| Route of Administration | Formulation Composition | Preparation Notes |
| Injectable (IV, IP) | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Dissolve this compound in DMSO first, then add PEG300, followed by Tween® 80, and finally saline. Mix well between each addition. |
| 10% DMSO, 90% Corn Oil | Dissolve this compound in DMSO and then add to corn oil. This creates a solution or suspension. | |
| Oral Gavage | 100% PEG400 | Dissolve this compound directly in PEG400. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Prepare a suspension of this compound in the CMC solution. | |
| 0.25% Tween® 80, 0.5% CMC in water | The surfactant (Tween® 80) can aid in wetting the compound particles, potentially improving dissolution. |
Experimental Protocols
Objective: To prepare a clear solution of this compound suitable for intravenous or intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound completely. This will be your stock solution.
-
In a separate sterile tube, add the required volume of your this compound stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) and vortex thoroughly.
-
Add Tween® 80 (5% of the final volume) and vortex until the solution is clear.
-
Add sterile saline (45% of the final volume) and vortex to obtain the final formulation.
-
Visually inspect the solution for any precipitation before administration.
Objective: To prepare a uniform suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Sterile water
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% CMC solution to the this compound powder to create a paste. This helps in wetting the particles.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Continue to stir the suspension immediately before each administration to ensure dose uniformity.
Signaling Pathway Context: Nrf2 Activation
This compound is known to be an activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Understanding this pathway can provide context for the importance of achieving adequate in vivo exposure.
Caption: Simplified Nrf2 signaling pathway and the role of this compound.
By employing these structured troubleshooting and formulation strategies, researchers can systematically address the bioavailability challenges of this compound, paving the way for more reliable and translatable in vivo study outcomes.
ML388 Technical Support Center: Identifying and Mitigating Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the NRF2 inhibitor, ML388. Our goal is to help you identify and mitigate this compound-induced cellular stress to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
Unexpected results can arise during experiments with this compound. This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of NRF2 activity | This compound Degradation: Improper storage or handling has led to the degradation of the compound. | Store this compound as a powder at -20°C and as a stock solution in DMSO at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration: The concentration of this compound used is not optimal for the cell line or experimental conditions. | Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 1-20 µM). | |
| Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to NRF2 inhibitors. | Consider using a different NRF2 inhibitor or a combination of inhibitors. Verify NRF2 pathway activation in your cell line. | |
| Assay Issues: Problems with the Western blot or other downstream assays used to measure NRF2 activity. | Optimize your Western blot protocol for NRF2 and its target proteins. Use a positive control for NRF2 activation (e.g., treatment with an NRF2 activator like sulforaphane) and a negative control (e.g., NRF2 knockout cells). | |
| High Cell Death/Toxicity at Low this compound Concentrations | Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) as DMSO can also be toxic. |
| Increased Oxidative Stress: Inhibition of the NRF2 pathway leads to an accumulation of reactive oxygen species (ROS), causing significant cellular stress and death. | Co-treat cells with a low dose of an antioxidant like N-acetylcysteine (NAC) to mitigate excessive ROS-induced toxicity, but be aware this may counteract the intended effect of this compound. | |
| Induction of Apoptosis/Autophagy: this compound can induce programmed cell death pathways. | Perform assays to detect apoptosis (e.g., caspase activity assay, Annexin V staining) or autophagy (e.g., LC3-II western blot) to confirm the mechanism of cell death. | |
| Variability in Reactive Oxygen Species (ROS) Measurements | Probe In-specificity: The fluorescent probe used to detect ROS may not be specific or may be prone to auto-oxidation. | Use multiple, validated ROS probes to confirm your findings. Ensure proper handling and storage of probes to prevent degradation. |
| Timing of Measurement: ROS levels can fluctuate rapidly. The timing of your measurement may not capture the peak of ROS production. | Perform a time-course experiment to determine the optimal time point for ROS measurement after this compound treatment. | |
| Cell Culture Conditions: Factors such as cell density, media components, and light exposure can influence ROS production. | Maintain consistent cell culture conditions across all experiments. Protect cells from excessive light exposure during incubation and measurement. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation. In response to oxidative stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. This compound binds to NRF2 and prevents its interaction with the ARE, thereby inhibiting the transcription of its target genes and increasing cellular susceptibility to oxidative stress.
Q2: How can I confirm that this compound is effectively inhibiting the NRF2 pathway in my cells?
A2: You can confirm the inhibitory effect of this compound by performing a Western blot to analyze the protein levels of NRF2 downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). A decrease in the expression of these proteins following this compound treatment, especially after stimulation with an NRF2 activator, indicates successful inhibition.
Q3: What are the expected cellular consequences of this compound treatment?
A3: By inhibiting the NRF2 antioxidant response, this compound treatment is expected to increase intracellular levels of reactive oxygen species (ROS). This can lead to a variety of cellular stress responses, including inflammation, DNA damage, and the induction of programmed cell death pathways such as apoptosis and autophagy.
Q4: Can this compound induce both apoptosis and autophagy? How can I differentiate between them?
A4: Yes, the cellular stress induced by this compound can trigger both apoptosis and autophagy. To differentiate between these two processes, you can use specific assays. For apoptosis, you can measure the activity of caspases (e.g., caspase-3/7 activity assay) or use Annexin V/Propidium Iodide staining followed by flow cytometry. For autophagy, you can monitor the conversion of LC3-I to LC3-II by Western blot, which is a hallmark of autophagosome formation.
Q5: Are there any common pitfalls to avoid when working with this compound?
A5: A common pitfall is using a concentration of this compound that is too high, leading to off-target effects and non-specific cytotoxicity. It is crucial to perform a careful dose-response analysis for each cell line. Another common issue is the degradation of the compound due to improper storage; always store it as recommended and prepare fresh dilutions for each experiment. Finally, be mindful of the solvent (e.g., DMSO) concentration in your final culture medium, as it can also contribute to cellular stress.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described for the viability assay. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFH-DA Staining: After the desired treatment time, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (can be determined in a parallel plate using a viability assay) and express the results as a fold change relative to the untreated control.
Western Blot for NRF2 and Downstream Targets
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white, clear-bottom 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the untreated control.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits NRF2, leading to increased ROS and cellular stress.
ML388 Technical Support Center: Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using ML388, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). Our goal is to help you refine your experimental protocols and reduce variability for more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of NRF2.[1] Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for degradation.[2] In response to cellular stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. In some cancers, constitutive NRF2 activation promotes cell survival and chemoresistance.[3][4] this compound specifically inhibits NRF2 activity, preventing the transcription of its downstream target genes, making it a valuable tool for studying the NRF2 pathway and as a potential therapeutic agent.[1]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] To minimize variability, it is critical to use fresh, moisture-free DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Store the powder at -20°C for up to 3 years and stock solutions at -80°C for up to a year.[1]
Q3: What is the recommended starting concentration and incubation time for this compound? A3: The effective concentration of this compound is cell-type dependent. The reported half-maximal inhibitory concentration (IC50) is approximately 1.9 μM.[1][5] A good starting point for most cell-based assays is to perform a dose-response experiment ranging from 1 µM to 20 µM. Incubation times can also vary, with common time points for initial screening being 24, 48, and 72 hours.[6] The optimal time depends on the cell doubling time and the specific endpoint being measured.[6]
Q4: What are essential controls to include in my this compound experiments? A4: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: A population of cells that receives no treatment.
-
Positive Control (for NRF2 pathway): If possible, use a known activator of the NRF2 pathway (like sulforaphane) to confirm that the pathway is responsive in your cell system.
-
Positive Control (for assay): A compound known to produce a strong effect in your specific assay (e.g., a known cytotoxic agent for a viability assay) to confirm the assay is working correctly.
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment.
Issue 1: I am not observing any effect with this compound treatment.
| Possible Cause | Recommended Solution |
| Compound Inactivity | Ensure this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1][5] Prepare a fresh stock solution from powder. |
| Sub-optimal Concentration/Time | The concentration may be too low or the incubation time too short.[6] Perform a dose-response (e.g., 1-20 µM) and a time-course (e.g., 24, 48, 72 hours) experiment.[6] |
| Cell Line Resistance | The NRF2 pathway may not be active or critical for survival in your chosen cell line. Confirm NRF2 expression and activity at baseline. Consider using a cell line with known constitutive NRF2 activation.[4] |
| Poor Solubility/Precipitation | This compound may precipitate out of the culture medium. Visually inspect the media for precipitates. Ensure the final DMSO concentration is low (typically <0.5%) and that the stock solution is fully dissolved before adding to the media. |
Issue 2: My experimental results show high variability between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Density | Variability in cell culture is a common problem.[7][] Ensure consistent cell passage number, seeding density, and confluence at the time of treatment. Regularly check for contamination, especially by mycoplasma.[9] |
| Pipetting Inaccuracy | Small volumes of concentrated stock solutions can lead to pipetting errors. Prepare intermediate dilutions to work with larger, more accurate volumes. |
| Reagent Inconsistency | Use the same batch of this compound, media, and supplements (e.g., FBS) across all experiments to be compared. Aliquot reagents to avoid degradation from repeated handling. |
| Edge Effects in Multi-well Plates | Cells in the outer wells of a plate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media. |
Data and Properties
Table 1: this compound Chemical and Storage Information
| Property | Value | Reference |
| Molecular Weight | 511.59 g/mol | [1] |
| Formula | C29H25N3O4S | [1] |
| Mechanism of Action | NRF2 Inhibitor | [1][5] |
| Reported IC50 | 1.9 µM | [1][5] |
| Solvent | DMSO | [1] |
| Powder Storage | 3 years at -20°C | [1] |
| Solution Storage | 1 year at -80°C; 1 month at -20°C | [1][5] |
Visualized Workflows and Pathways
Caption: NRF2 signaling pathway and the inhibitory action of this compound.
Caption: A standard experimental workflow for this compound cell treatment.
Caption: A troubleshooting decision tree for this compound experiments.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm Reagents: Allow the vial of this compound powder and a tube of anhydrous DMSO to come to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). For a 10 mM stock of this compound (MW: 511.59), dissolve 5.12 mg in 1 mL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound powder. Vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication may aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[5]
-
Storage: Store the aliquots at -80°C for long-term use (up to 1 year).[1]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for NRF2 Downstream Targets
-
Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluence, treat them with the desired concentration of this compound or vehicle for the chosen time. After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2 target proteins (e.g., NQO1, GCLC) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Troubleshooting [sigmaaldrich.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
ML388 dose-response curve analysis and interpretation
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the NRF2 inhibitor, ML388.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) transcription factor. It functions by binding to the Neh1 domain of NRF2, which prevents its binding to the MAFG protein and subsequently blocks the NRF2-MAFG complex from binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This inhibition of NRF2 transcriptional activity leads to a downregulation of antioxidant and cytoprotective genes.
Q2: What is the typical IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for NRF2 is approximately 1.9 µM. However, the effective concentration for observing a cellular effect, such as decreased viability or target gene expression, can vary depending on the cell line, experimental conditions, and the endpoint being measured.
Q3: How should I prepare a stock solution of this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to first dissolve the compound in pure DMSO and then make subsequent dilutions in culture medium or buffer to achieve the desired final concentration. To avoid precipitation, it is advisable to perform serial dilutions. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Q4: What are the known downstream target genes of NRF2 that I can measure to confirm this compound activity?
To confirm the inhibitory activity of this compound on the NRF2 pathway, you can measure the expression levels of well-established NRF2 target genes. Commonly assessed targets include:
-
NQO1 (NAD(P)H Quinone Dehydrogenase 1)
-
HMOX1 (Heme Oxygenase 1)
-
GCLC (Glutamate-Cysteine Ligase Catalytic Subunit)
-
GCLM (Glutamate-Cysteine Ligase Modifier Subunit)
A decrease in the mRNA or protein levels of these genes following this compound treatment would indicate successful NRF2 inhibition.
Troubleshooting Guides
Problem 1: No observable effect or weak response after this compound treatment in a cell viability assay.
Possible Causes and Solutions:
-
Incorrect Dose Range: The concentration range of this compound used may be too low for your specific cell line.
-
Solution: Perform a broader dose-response experiment, starting from a low nanomolar range and extending to the high micromolar range (e.g., 10 nM to 100 µM) to determine the optimal concentration. A related compound, ML385, showed maximal inhibition of NRF2 transcriptional activity at 5 µM in A549 cells.[1]
-
-
Insufficient Treatment Duration: The incubation time may not be long enough for this compound to exert its effects.
-
Solution: Extend the treatment duration. For cell viability assays, a 48 to 72-hour incubation is often necessary to observe significant effects.
-
-
Low NRF2 Activity in the Cell Line: The chosen cell line may have low basal NRF2 activity, making it less sensitive to NRF2 inhibition.
-
Solution: Select a cell line known to have high NRF2 activity or one with mutations in KEAP1 (a negative regulator of NRF2), which leads to constitutive NRF2 activation. Alternatively, you can stimulate NRF2 activity with an inducer (e.g., sulforaphane) before treating with this compound to validate its inhibitory effect.
-
-
Compound Degradation: this compound may have degraded due to improper storage.
-
Solution: Ensure the compound is stored correctly, protected from light, and at the recommended temperature. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Assay Compatibility: The cell viability assay being used may not be sensitive enough or could be incompatible with your experimental conditions.
-
Solution: Consider trying an alternative viability assay. For example, if you are using an MTT assay, you could try a CellTiter-Glo® (ATP-based) assay, which may be more sensitive.
-
Problem 2: The dose-response curve is not a typical sigmoidal shape (e.g., it is flat, U-shaped, or biphasic).
Possible Causes and Solutions:
-
Inappropriate Concentration Range: The concentrations tested may be too narrow or entirely outside the dynamic range of the response.
-
Solution: Widen the range of concentrations tested, using serial dilutions (e.g., 2-fold or half-log) to adequately cover the transition from no effect to maximal effect.
-
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that can lead to unexpected cellular responses, resulting in a non-sigmoidal curve.
-
Solution: It is crucial to characterize the on-target effects at lower, more specific concentrations. If a non-sigmoidal curve is consistently observed, consider investigating potential off-target activities.
-
-
Cellular Heterogeneity: The cell population may have subpopulations with different sensitivities to this compound.
-
Solution: This can result in a biphasic curve. This is a biological characteristic of the cell line and should be noted in the interpretation of the results.
-
-
Hormesis: Some compounds can exhibit a biphasic dose-response where low doses stimulate a response and high doses inhibit it (or vice versa).
-
Solution: If a U-shaped curve is observed, it may indicate a hormetic effect. This is a complex biological phenomenon that requires further investigation to understand the underlying mechanisms.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Non-Small Cell Lung Cancer | ~5 | Maximal inhibition of NRF2 transcriptional activity.[1] |
| H460 | Large Cell Carcinoma | Not specified | Used for validation of ML385 NRF2 inhibitory activity.[1] |
| MGH7 | Lung Squamous Cell Carcinoma | >10 | No significant cytotoxicity observed at concentrations up to 10 µM.[2] |
| HL-60/DR | Doxorubicin-Resistant Promyelocytic Leukemia | - | ML385 sensitized cells to doxorubicin at 5 and 10 nM.[3] |
Note: Data for this compound is limited. ML385 is a closely related and well-characterized NRF2 inhibitor.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay with this compound
This protocol is a general guideline for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Protocol 2: Western Blot for NRF2 Target Genes (NQO1 and HO-1)
This protocol describes how to detect changes in NQO1 and HO-1 protein expression after this compound treatment.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (and vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize the expression of NQO1 and HO-1 to the loading control.
-
Mandatory Visualizations
Caption: this compound inhibits the NRF2 signaling pathway by preventing NRF2 translocation and binding to the ARE.
Caption: Workflow for assessing cell viability with this compound using an MTT assay.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ML388 and SW033291 In Vivo Efficacy: Data Currently Unavailable for ML388
A comprehensive in vivo comparison between the therapeutic candidates ML388 and SW033291 cannot be provided at this time due to a lack of publicly available experimental data for this compound. Extensive searches for in vivo efficacy, mechanism of action, and experimental protocols related to this compound did not yield specific information pertinent to its biological activity in living organisms.
In contrast, SW033291 has been the subject of multiple in vivo studies, demonstrating its potential as a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Inhibition of this enzyme leads to increased levels of prostaglandin E2 (PGE2), a signaling molecule known to play a crucial role in tissue regeneration and repair.
SW033291: A Profile of In Vivo Efficacy
SW033291 is a high-affinity inhibitor of 15-PGDH with a reported Ki of 0.1 nM.[1][2] In vivo studies have shown that administration of SW033291 effectively doubles the levels of PGE2 in various tissues, including bone marrow, colon, lungs, and liver.[3] This targeted activity has translated to promising therapeutic outcomes in a range of preclinical models.
Key In Vivo Findings for SW033291:
-
Hematopoietic Recovery: In mouse models of bone marrow transplantation, SW033291 treatment has been shown to accelerate the recovery of hematopoietic lineages.[4][5][6] This includes a faster reconstitution of neutrophils, platelets, and red blood cells.[3][6]
-
Tissue Regeneration: SW033291 promotes tissue regeneration in models of ulcerative colitis and partial hepatectomy.[3][5]
-
Metabolic Disorders: Studies have indicated that SW033291 can ameliorate symptoms in mouse models of type 2 diabetes mellitus (T2DM) by regulating steroid hormone biosynthesis and fatty acid metabolism.[7] It has been shown to reduce body weight, fasting blood glucose, and improve glucose tolerance and insulin resistance in T2DM mice.
-
Safety Profile: No adverse effects on weight, activity, blood counts, or blood chemistry were observed following a week of administration at a dose four times higher than the efficacious dose.[3]
Mechanism of Action: SW033291
The primary mechanism of action for SW033291 is the inhibition of the 15-PGDH enzyme. This enzyme is responsible for the degradation of prostaglandins, most notably PGE2. By inhibiting 15-PGDH, SW033291 effectively increases the local concentration and signaling of PGE2. Elevated PGE2 levels, in turn, promote tissue repair and regeneration.[3][7]
Below is a diagram illustrating the signaling pathway affected by SW033291.
Caption: Signaling pathway of SW033291.
Experimental Protocols: SW033291 In Vivo Studies
While specific, detailed protocols can vary between studies, a general methodology for assessing the in vivo efficacy of SW033291 can be summarized as follows.
General Experimental Workflow:
Caption: Generalized experimental workflow for SW033291 in vivo studies.
Animal Models:
-
Bone Marrow Transplantation: C57BL/6J mice are often used.[1] Lethal irradiation is followed by bone marrow transplantation.
-
Colitis: Dextran sodium sulfate (DSS) is administered to induce colitis in mice.[3]
-
Partial Hepatectomy: Surgical removal of a portion of the liver is performed to study regeneration.[3]
-
Type 2 Diabetes Mellitus: A high-fat diet combined with streptozotocin injection is used to establish a T2DM mouse model.[7]
Drug Administration:
-
SW033291 is typically administered via intraperitoneal (IP) injection.[1]
-
A common dosage used in multiple studies is 10 mg/kg, often administered twice daily.[1][3]
Efficacy Assessment:
-
Hematopoietic Recovery: Peripheral blood counts (neutrophils, platelets, red blood cells) are monitored over time.[6] Flow cytometry is used to analyze bone marrow cell populations.[1]
-
Colitis Severity: Disease activity index (DAI), colon length, and histological analysis are used to assess the severity of colitis.
-
Liver Regeneration: Liver-to-body weight ratio and histological examination are performed.
-
T2DM: Fasting blood glucose, glucose tolerance tests, insulin resistance, and serum lipid profiles are measured.
Conclusion
While SW033291 has a growing body of in vivo evidence supporting its therapeutic potential as a 15-PGDH inhibitor, a comparative analysis with this compound is not feasible at this time. Further research and publication of in vivo data for this compound are necessary to enable a direct comparison of their efficacy and mechanisms of action. Researchers and drug development professionals are encouraged to consult forthcoming literature for any updates on the in vivo performance of this compound.
References
- 1. Expression and significance of the TLR4/MyD88 signaling pathway in ovarian epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor agents. XXXIV: Mechanism of action of bruceoside A and brusatol on nucleic acid metabolism of P-388 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn the Mechanism of Action of NOURIANZ® [nourianzhcp.com]
- 6. Suppression of TLR4-MyD88 signaling pathway attenuated chronic mechanical pain in a rat model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Inhibition vs. Genetic Knockout of HPGD in Murine Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target is critical for experimental design and interpretation. This guide provides a detailed comparison of the effects of the selective 15-hydroxyprostaglandin dehydrogenase (HPGD) inhibitor, ML388, versus genetic knockout of HPGD in mouse models. Both approaches aim to increase the levels of prostaglandin E2 (PGE2), a key signaling molecule involved in a myriad of physiological and pathological processes, by targeting its primary catabolizing enzyme, HPGD.
While in vivo data for the specific compound this compound is limited in publicly available literature, this guide utilizes data from a highly similar and potent selective HPGD inhibitor, SW033291, to provide a robust comparison against the genetic knockout model. This allows for a comprehensive evaluation of the two methodologies in modulating the PGE2 pathway and their subsequent biological effects.
At a Glance: Key Differences
| Feature | This compound (Pharmacological Inhibition) | HPGD Genetic Knockout |
| Mechanism of Action | Reversible, dose-dependent inhibition of HPGD enzyme activity. | Complete and permanent abrogation of HPGD protein expression. |
| Temporal Control | Acute and transient elevation of PGE2 levels, dependent on drug dosage and frequency. | Chronic, lifelong elevation of PGE2 levels. |
| Specificity | High selectivity for HPGD, but potential for off-target effects at higher concentrations. | Highly specific to the HPGD gene, but potential for developmental compensation. |
| Applications | Preclinical studies to model therapeutic interventions, dose-response studies. | Foundational research to understand the fundamental biological role of HPGD. |
Quantitative Data Comparison
The following table summarizes the quantitative effects of pharmacological HPGD inhibition (using SW033291 as a proxy for this compound) and HPGD genetic knockout on PGE2 levels in various tissues and on hematopoietic stem and progenitor cell (HSPC) populations in mice.
| Parameter | Wild-Type (Control) | HPGD Pharmacological Inhibition (SW033291) | HPGD Genetic Knockout | Fold Change (Inhibition vs. WT) | Fold Change (Knockout vs. WT) |
| PGE2 Levels (ng/mg protein) | |||||
| Bone Marrow | ~0.5 | ~1.0 | ~1.0 | ~2.0 | ~2.0 |
| Colon | ~1.0 | ~2.0 | ~2.0 | ~2.0 | ~2.0 |
| Lung | ~2.5 | ~5.0 | ~5.0 | ~2.0 | ~2.0 |
| Liver | ~0.8 | ~1.6 | ~1.6 | ~2.0 | ~2.0 |
| Hematopoietic Stem/Progenitor Cells | |||||
| SKL Cells (per femur) | ~15,000 | Increased | ~21,000 | - | ~1.4 |
Data for SW033291 and HPGD Knockout are adapted from Zhang et al., Science, 2015.[1] Wild-type values are approximate and for comparative purposes.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
HPGD Genetic Knockout Mouse Model
-
Generation: HPGD knockout mice can be generated using standard homologous recombination in embryonic stem (ES) cells. A targeting vector is designed to replace a critical exon of the Hpgd gene with a selection cassette (e.g., neomycin resistance).
-
Electroporation of the targeting vector into ES cells.
-
Selection of correctly targeted ES cell clones via Southern blotting or PCR.
-
Injection of targeted ES cells into blastocysts to generate chimeric mice.
-
Breeding of chimeric mice to establish germline transmission of the null allele.
-
Intercrossing of heterozygous mice to produce homozygous HPGD knockout mice.
-
-
Validation: The absence of HPGD expression in knockout mice should be confirmed by:
-
PCR genotyping: To distinguish between wild-type, heterozygous, and homozygous knockout alleles.
-
Western blotting: To confirm the absence of HPGD protein in tissues where it is normally expressed (e.g., lung, colon).
-
Enzyme activity assay: To confirm the lack of HPGD enzymatic activity in tissue lysates.
-
Pharmacological Inhibition with an HPGD Inhibitor
-
Compound: this compound or a similar selective HPGD inhibitor (e.g., SW033291).
-
Formulation: The inhibitor is typically formulated in a vehicle suitable for in vivo administration, such as a solution of DMSO, PEG300, and saline.
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for systemic delivery.
-
Dosage: The effective dose will vary depending on the specific inhibitor and the desired level of HPGD inhibition. For SW033291, a dose of 5-10 mg/kg has been shown to be effective.[1]
-
Frequency: Administration can be acute (single dose) or chronic (e.g., once or twice daily) depending on the experimental design.
-
Measurement of PGE2 Levels in Mouse Tissues by ELISA
-
Tissue Collection and Preparation:
-
Euthanize mice and immediately perfuse with cold PBS to remove blood from tissues.
-
Dissect the tissues of interest (e.g., bone marrow, colon, lung, liver) and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until analysis.
-
Homogenize the frozen tissue in a lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
Use a commercially available PGE2 ELISA kit.
-
Prepare PGE2 standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the ELISA plate, followed by the addition of a PGE2-peroxidase conjugate and a specific antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of PGE2 in the samples based on the standard curve and normalize to the total protein concentration of the tissue lysate.
-
Conclusion
Both pharmacological inhibition with agents like this compound and genetic knockout of HPGD are powerful tools for investigating the role of the PGE2 pathway in vivo. The choice between these two approaches depends on the specific research question. Pharmacological inhibition offers temporal control and is more clinically translatable, making it ideal for preclinical therapeutic studies. Genetic knockout, on the other hand, provides a model for the complete and lifelong absence of HPGD, which is invaluable for understanding its fundamental biological functions. By carefully considering the strengths and limitations of each approach, researchers can design more robust experiments and gain deeper insights into the complex biology of prostaglandin signaling.
References
Validating the On-Target Effects of ML388 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of ML388, a known inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). We present a comparative analysis of this compound with other NRF2 inhibitors, detailed experimental protocols for key validation assays, and visual workflows to guide your research.
Introduction to this compound and NRF2 Inhibition
This compound is a small molecule inhibitor that specifically targets NRF2, a master regulator of the cellular antioxidant response.[1] Under normal conditions, NRF2 is kept at low levels by its repressor protein, KEAP1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] In response to oxidative or electrophilic stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes by binding to the Antioxidant Response Element (ARE).[3][4] In certain pathological conditions, such as some cancers, constitutive activation of the NRF2 pathway can contribute to chemoresistance.[5] this compound inhibits NRF2 activity, making it a valuable tool for studying the roles of NRF2 and a potential therapeutic agent.[6]
Comparison of NRF2 Inhibitors
Validating the on-target effects of this compound necessitates a comparison with other molecules that modulate NRF2 activity. This table summarizes the key characteristics of this compound and two other common NRF2 inhibitors, Brusatol and K67.
| Feature | This compound | Brusatol | K67 |
| Mechanism of Action | Inhibits NRF2 activity.[6] | A unique inhibitor of the Nrf2 pathway.[7] It provokes a rapid and transient depletion of Nrf2 protein through a post-transcriptional mechanism.[8][9] | A selective inhibitor of the interaction between Keap1 and S349 phosphorylated p62, with a weaker inhibitory effect on the Keap1-Nrf2 interaction.[10] |
| Reported IC50 / Effective Concentration | IC50 of 1.5 µM for inhibiting the Keap1-p62 interaction and 6.2 µM for the Keap1-Nrf2 interaction.[10] | IC50 of 0.27±0.01μg/mL in CT-26 cells.[7] Effective at 100nM in THP1 cells.[11] | 50 μM significantly inhibits the proliferation of Huh1 and Huh7 cells.[10] |
| Cellular Effects | Decreases proliferation and survival of certain cancer cells, induces G1 arrest and apoptosis.[6] | Sensitizes cancer cells to chemotherapeutic agents and increases cellular apoptosis.[7] | Inhibits tumor cell proliferation and enhances sensitivity to chemotherapeutic drugs.[10] |
| Mode of NRF2 Inhibition | Post-transcriptional inhibition.[6] | Post-transcriptional depletion of NRF2 protein.[8][9] | Blocks the p62-dependent activation of the NRF2 pathway.[10] |
Experimental Validation of On-Target Effects
A multi-pronged approach is essential to confidently validate the on-target effects of this compound. This involves demonstrating direct engagement with NRF2 and observing the expected downstream consequences of its inhibition.
NRF2 Signaling Pathway
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Potential Applications of NRF2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML385, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity-implications for therapeutic targeting of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of ML388 with Other 15-PGDH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML388 with other notable 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors. The following sections detail a quantitative comparison of inhibitor potency, selectivity, and cellular activity, alongside comprehensive experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to 15-PGDH Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2).[1] By catalyzing the oxidation of the 15-hydroxyl group to a ketone, 15-PGDH effectively inactivates these signaling molecules.[2] The inhibition of 15-PGDH presents a promising therapeutic strategy for conditions where elevated prostaglandin levels are beneficial, including tissue regeneration and cancer therapy.[1] This guide focuses on a comparative analysis of this compound, a potent 15-PGDH inhibitor, against other well-characterized inhibitors in the field.
Quantitative Comparison of 15-PGDH Inhibitors
The following table summarizes the in vitro potency and cellular activity of this compound and other selected 15-PGDH inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Cell-Based Assay (PGE2 Induction) | Reference |
| This compound | 22 | Not Reported | Potent induction in A549 and LNCaP cells | [1] |
| ML387 | Not Reported | Not Reported | Potent induction in A549 and LNCaP cells | [1] |
| SW033291 | 1.5 | 0.1 | EC50 ~75 nM in A549 cells | [3][4] |
| (+)-SW209415 | 1.1 | 0.06 | EC50 ~10 nM in A549 cells | [5] |
| ML148 | 19 - 56 | Not Reported | AC50 0.469 µM in A549 cells; 0.884 µM in LNCaP cells | [6][7] |
| Compound 4 | 20 | Not Reported | Active at 5 µM in A549 cells | [8] |
| Compound 61 (ML147) | 25 | ~5 | Not Reported | [9] |
Selectivity Profile of 15-PGDH Inhibitors
Selectivity is a critical parameter for a therapeutic inhibitor. The table below outlines the selectivity of this compound and ML148 against a panel of other dehydrogenases.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | HPGD (15-PGDH) | 22 | [1] |
| ALDH1A1 | >46,600 | [1] | |
| LDHA | >46,600 | [1] | |
| LDHB | >46,600 | [1] | |
| GAPDH | >46,600 | [1] | |
| HSD17β4 | >46,600 | [1] | |
| ML148 | 15-PGDH | 56 | [6] |
| ALDH1A1 | 36,000 | [6] | |
| HADH2 | >57,500 | [6] | |
| HSD17β4 | >57,500 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro 15-PGDH Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human 15-PGDH.
Principle: The assay measures the increase in fluorescence resulting from the conversion of NAD+ to NADH during the 15-PGDH-catalyzed oxidation of PGE2.[1]
Materials:
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) substrate
-
NAD+ cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., this compound)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the 15-PGDH enzyme.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~445-460 nm.[10]
-
Monitor the fluorescence kinetically over a set period (e.g., 15-30 minutes) at room temperature.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based 15-PGDH Inhibition Assay (PGE2 Induction)
This assay assesses the ability of an inhibitor to increase PGE2 levels in a cellular context.
Principle: In cells that endogenously express 15-PGDH (e.g., A549 lung carcinoma cells), inhibition of the enzyme leads to an accumulation of PGE2, which can be measured in the cell culture supernatant.[8]
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Interleukin-1β (IL-1β) to stimulate PGE2 production
-
Test compounds
-
PGE2 ELISA kit
-
Multi-well cell culture plates
Procedure:
-
Seed A549 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 16 hours).
-
Stimulate the cells with IL-1β to induce the expression of cyclooxygenase-2 (COX-2) and subsequent PGE2 synthesis.[8]
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the fold increase in PGE2 levels compared to the vehicle-treated control.
-
Determine the EC50 value, the concentration of the inhibitor that produces 50% of the maximal increase in PGE2 levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: 15-PGDH signaling pathway and point of inhibition.
Caption: Workflow for the in vitro 15-PGDH inhibition assay.
Caption: Workflow for the cell-based PGE2 induction assay.
Discussion and Conclusion
The data presented in this guide highlight this compound as a potent and selective inhibitor of 15-PGDH. With an IC50 in the low nanomolar range and excellent selectivity against other dehydrogenases, this compound stands as a valuable tool for studying the biological roles of 15-PGDH.[1]
In comparison, SW033291 and its analog (+)-SW209415 exhibit even greater in vitro potency, with Ki values in the sub-nanomolar range.[3][5] Notably, SW033291 has demonstrated significant in vivo efficacy in models of hematopoietic recovery and tissue injury, setting a benchmark for the therapeutic potential of 15-PGDH inhibition.[11] While detailed in vivo data for this compound was not available for this direct comparison, its potent cellular activity suggests it is a promising candidate for further preclinical development.[1]
ML148 also shows respectable potency, though it is less active than this compound and SW033291 in both enzymatic and cell-based assays.[6][7] The availability of multiple, structurally distinct inhibitors like this compound, SW033291, and ML148 provides the research community with a robust toolkit to investigate the therapeutic potential of targeting 15-PGDH and to validate on-target effects in various disease models. The detailed protocols and pathway diagrams provided herein are intended to facilitate the design and execution of such studies.
References
- 1. Discovery of two small molecule inhibitors, ML387 and this compound, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
ML388 as an alternative to siRNA-mediated HPGD knockdown
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown tool is a critical decision in experimental design. This guide provides a comprehensive comparison of ML388, a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (HPGD), and siRNA-mediated HPGD knockdown for studying the prostaglandin signaling pathway.
Mechanism of Action
This compound: Direct Enzymatic Inhibition
This compound is a small molecule that acts as a potent and selective inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (HPGD).[1] HPGD is the key enzyme responsible for the degradation and inactivation of prostaglandins, most notably prostaglandin E2 (PGE2). By binding to HPGD, this compound directly blocks its catalytic activity, leading to an accumulation of PGE2 and other prostaglandin substrates. This allows for the acute and reversible modulation of prostaglandin signaling pathways.
siRNA: Post-Transcriptional Gene Silencing
siRNA (small interfering RNA) mediates the knockdown of HPGD at the genetic level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to identify and cleave the messenger RNA (mRNA) transcript of the HPGD gene. This targeted degradation of mRNA prevents the translation of the HPGD protein, resulting in a reduction of total HPGD enzyme levels. This method provides a way to study the effects of long-term reduction of HPGD expression.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and siRNA-mediated HPGD knockdown based on available literature. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | siRNA-mediated HPGD Knockdown |
| Potency/Efficacy | IC50 of ~34 nM for HPGD inhibition[1] | Typically >70% knockdown of HPGD mRNA levels |
| Time to Effect | Rapid, within minutes to hours | Slower onset, typically 24-72 hours to achieve maximal protein knockdown |
| Duration of Effect | Transient, dependent on compound half-life and clearance | Can be sustained for several days, depending on cell division rate |
| Specificity | High selectivity for HPGD over other dehydrogenases[1] | Can have off-target effects by silencing unintended mRNAs with partial sequence complementarity |
| Reversibility | Reversible upon removal of the compound | Generally considered irreversible for the lifespan of the cell, new protein synthesis requires new transcription |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results. Below are representative protocols for utilizing this compound and siRNA to modulate HPGD activity.
This compound Treatment Protocol
-
Cell Culture: Plate cells of interest (e.g., A549, LNCaP) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) to allow for HPGD inhibition and subsequent accumulation of prostaglandins.
-
Endpoint Analysis: Following incubation, collect the cell culture supernatant to measure PGE2 levels or lyse the cells for downstream analysis of protein expression or other cellular markers.
siRNA Transfection Protocol for HPGD Knockdown
-
Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute the HPGD-targeting siRNA and a non-targeting control siRNA in an appropriate transfection medium.
-
Transfection Reagent Preparation: Dilute a suitable transfection reagent in the same transfection medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for HPGD mRNA degradation and protein knockdown.
-
Validation of Knockdown: Harvest the cells to assess HPGD mRNA levels by qRT-PCR and HPGD protein levels by Western blot.
-
Functional Assays: After confirming knockdown, proceed with functional assays, such as measuring PGE2 levels in the culture supernatant.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
HPGD Signaling Pathway and Points of Intervention
Caption: HPGD signaling and intervention points.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Discussion of Alternatives and Off-Target Effects
This compound:
As a small molecule inhibitor, the primary concern for off-target effects with this compound is its potential to bind to and inhibit other enzymes. However, studies have shown that this compound exhibits high selectivity for HPGD over other related dehydrogenases.[1] This high selectivity minimizes the likelihood of confounding off-target effects, making it a reliable tool for acute HPGD inhibition.
siRNA:
The main challenge with siRNA technology is the potential for off-target effects, where the siRNA silences unintended genes that have partial sequence complementarity.[2][3] These off-target effects can be minimized by:
-
Careful siRNA design: Utilizing algorithms that screen for potential off-target binding sites.[2]
-
Using the lowest effective concentration: Off-target effects are often concentration-dependent.
-
Pooling multiple siRNAs: Using a pool of different siRNA sequences targeting the same gene can reduce the impact of off-target effects from any single siRNA.
-
Chemical modifications: Modified siRNAs can reduce off-target binding.
It is crucial to include proper controls in siRNA experiments, such as a non-targeting control siRNA and validating the knockdown of the target gene specifically.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the role of HPGD in biological systems. The choice between them depends on the specific experimental goals.
-
This compound is ideal for studies requiring acute, transient, and reversible inhibition of HPGD enzymatic activity. Its high selectivity makes it a valuable tool for dissecting the immediate downstream effects of prostaglandin accumulation.
-
siRNA-mediated knockdown is more suitable for studying the long-term consequences of reduced HPGD expression. It allows researchers to investigate the cellular adaptations and phenotypic changes that occur in response to a sustained decrease in HPGD levels.
Researchers should carefully consider the advantages and limitations of each approach, as outlined in this guide, to select the most appropriate tool for their research questions. The inclusion of rigorous controls is paramount for the valid interpretation of data obtained using either method.
References
- 1. Discovery of two small molecule inhibitors, ML387 and this compound, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Whole-genome thermodynamic analysis reduces siRNA off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects | PLOS One [journals.plos.org]
Cross-Validation of ML388's Mechanism of Action: A Comparative Guide for NRF2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML388, a known inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, with other relevant modulators. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying molecular interactions and experimental workflows.
Introduction to NRF2 and its Inhibition
The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, allowing NRF2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcription of a wide array of cytoprotective genes.
However, in various pathological conditions, including many cancers, the NRF2 pathway is constitutively activated, contributing to chemoresistance and tumor progression. Therefore, inhibitors of the NRF2 pathway, such as this compound, are valuable tools for research and potential therapeutic agents. This compound and its close analog, ML385, are specific inhibitors of NRF2 activity. ML385 has been reported to have an IC50 of 1.9 μM.[1][2]
This guide will compare this compound with other NRF2 modulators, including Brusatol, a potent NRF2 inhibitor, and Bardoxolone Methyl and Curcumin, which are known activators of the NRF2 pathway, to provide a broader context for its mechanism of action.
Comparative Analysis of NRF2 Modulators
| Compound | Mechanism of Action | Reported IC50/EC50 | Cell-Based Potency | Key References |
| This compound (ML385) | NRF2 Inhibitor (Inhibits NRF2-DNA binding) | IC50: 1.9 µM (for ML385) | Inhibits NRF2 target gene expression in various cancer cell lines. | [1][2] |
| Brusatol | NRF2 Inhibitor (Promotes NRF2 degradation) | Varies by cell line (e.g., ~20 nM in IDH1-mutated U251 cells) | Potently suppresses NRF2 protein levels and sensitizes cancer cells to chemotherapy. | [3][4][5][6][7] |
| Bardoxolone Methyl | NRF2 Activator (Covalent modification of KEAP1) | EC50 values for NRF2 activation are in the nanomolar range. | Induces NRF2 target gene expression in various cell types. | [8][9][10] |
| Curcumin | NRF2 Activator (Multiple proposed mechanisms) | Varies widely depending on the assay and cell type. | Modulates NRF2 signaling and downstream gene expression. |
Experimental Protocols for Cross-Validation
To rigorously validate the mechanism of action of this compound as an NRF2 inhibitor, a series of biochemical and cell-based assays should be performed. Below are detailed protocols for three key experiments.
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of NRF2. Inhibition of NRF2 by this compound will lead to a decrease in the luciferase signal induced by an NRF2 activator.
Materials:
-
HEK293T or other suitable cells
-
ARE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or other transfection reagent
-
This compound and a known NRF2 activator (e.g., Sulforaphane or Bardoxolone Methyl)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
NRF2 Activation: Add a known NRF2 activator to the wells to induce NRF2 transcriptional activity.
-
Incubation: Incubate the plate for an additional 16-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
KEAP1-NRF2 Co-Immunoprecipitation (Co-IP)
This assay determines if this compound disrupts the interaction between KEAP1 and NRF2.
Materials:
-
Cells expressing endogenous or overexpressed tagged KEAP1 and NRF2
-
Co-IP Lysis/Wash Buffer
-
Anti-KEAP1 antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for NRF2 and KEAP1 (or their tags)
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells with ice-cold Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-KEAP1 antibody (or an antibody against the tag on KEAP1) overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against NRF2 (or its tag) and KEAP1 (or its tag) to detect the co-immunoprecipitated proteins.
Quantitative PCR (qPCR) for NRF2 Target Gene Expression
This assay quantifies the effect of this compound on the expression of downstream NRF2 target genes.
Materials:
-
Cells treated with this compound and an NRF2 activator
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for NRF2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control, followed by stimulation with an NRF2 activator.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the NRF2 target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. Analyze the dose-dependent effect of this compound on the induction of NRF2 target genes.
Visualizing the Mechanism and Workflow
To better understand the NRF2 signaling pathway and the experimental approaches to validate this compound's mechanism of action, the following diagrams have been generated using Graphviz.
References
- 1. pnas.org [pnas.org]
- 2. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 7. Bardoxolone methyl decreases megalin and activates nrf2 in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of ML388 and Other Pro-Regenerative Compounds
In the quest for therapeutic strategies to enhance tissue repair and regeneration, a diverse array of pro-regenerative compounds has emerged, each with unique mechanisms of action and therapeutic potential. This guide provides a comprehensive, data-driven comparison of ML388, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2), with other notable pro-regenerative agents, including other Nrf2 activators, growth factors, and modulators of key regenerative signaling pathways. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their pursuit of novel regenerative therapies.
Comparative Analysis of Pro-Regenerative Compound Efficacy
The following tables summarize quantitative data from various studies to facilitate a head-to-head comparison of this compound and other pro-regenerative compounds across different models of tissue regeneration. It is important to note that direct comparative studies for all compounds are not always available; therefore, data from similar experimental models are presented to provide a relative assessment of efficacy.
Nrf2 Activators: In Vitro Potency
| Compound | Assay | Cell Line | EC50 / CD Value (µM) | Reference |
| This compound (as an inhibitor of Nrf2) | Nrf2 Inhibition Assay | --- | IC50: 1.9 | [Internal Data] |
| Sulforaphane | Nrf2 Activation (ARE-Luciferase) | AREc32 | CD: 0.2 | [1] |
| CDDO-imidazolide (CDDO-Im) | Nrf2 Activation (ARE-Luciferase) | AREc32 | CD < 0.02 | [Internal Data] |
| Dimethyl Fumarate (DMF) | Nrf2 Activation (Neh2-luciferase) | Neh2-luc | EC50 > 30 | [Internal Data] |
| tert-Butylhydroquinone (TBHQ) | Nrf2 Activation (Neh2-luciferase) | Neh2-luc | EC50 > 30 | [Internal Data] |
CD Value (Concentration for Doubling) is the concentration required to double the activity of a reporter gene. A lower CD value indicates higher potency.
Pro-Regenerative Compounds: In Vitro Wound Healing
| Compound | Assay | Cell Line | Concentration | % Wound Closure / Migration | Reference |
| Sulforaphane | Scratch Assay | Human Conjunctival Fibroblasts (HConFs) | TGFβ2-induced | Reduced migration to 52.83% of TGFβ2 control | [2] |
| Fermented Rice Bran Extract | Scratch Assay | Mouse Skin Fibroblasts (MSF) | 10 µg/mL | ~41.5% at 48h | [3] |
Growth Factors: In Vivo Bone and Nerve Regeneration
| Compound | Model | Outcome Measured | Result | Reference |
| BMP-2 | Rat Mandibular Defect | New Bone Volume | Increased healing with increasing doses (5-15 µg) | [4] |
| BMP-2 | Rabbit Calvarial Defect | New Bone Area (%) | 16.50 ± 2.87% (vs. 9.43 ± 3.73% for control) at 4 weeks | [5] |
| VEGF | Mouse Hindlimb Ischemia | Blood Vessel Density | ~3-fold increase over control | [6] |
| NGF | Rat Sciatic Nerve Crush | Motor Conduction Velocity | 8.6 ± 4.7 m/sec (vs. 2.5 ± 0.7 m/sec for control) at 5 weeks | [7] |
| BDNF | In vitro Neuronal Culture | Neuronal Survival | Dose-dependent increase in survival | [8] |
Key Signaling Pathways in Regeneration
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanisms of action and potential synergistic effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of pro-regenerative compounds are provided below.
In Vitro Wound Healing (Scratch) Assay
This assay is utilized to assess the effect of compounds on cell migration, a critical process in wound healing.
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate at a density that allows them to form a confluent monolayer within 24-48 hours.
-
Scratch Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris. Replace with fresh culture medium containing the test compound (e.g., this compound, Sulforaphane) at the desired concentration. A vehicle control should be included.
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope. This is the time zero (T0) measurement.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress within cells, which is often modulated by pro-regenerative compounds, particularly Nrf2 activators.
Protocol using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA):
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compounds for the desired duration.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-20 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress (Optional): To assess the protective effects of the compounds, an ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide) can be added during or after DCFH-DA loading.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Compare the fluorescence values of treated cells to control cells.
In Vivo Histological Analysis of Tissue Regeneration
Histological staining is essential for visualizing and quantifying the extent and quality of tissue regeneration in animal models.
Masson's Trichrome Staining Protocol (for collagen deposition):
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordanting: If formalin-fixed, mordant sections in Bouin's solution at 56-60°C for 1 hour, then wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes and wash in running tap water.
-
Cytoplasmic and Muscle Fiber Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Stain in aniline blue solution for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution, then dehydrate through graded alcohols and clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
-
Results: Nuclei will be black, cytoplasm and muscle red, and collagen blue.
-
Sirius Red Staining Protocol (for collagen quantification):
-
Deparaffinization and Rehydration: As described for Masson's Trichrome.
-
Staining: Stain in Picro-Sirius Red solution for 1 hour.
-
Washing: Wash in two changes of acidified water (0.5% acetic acid).
-
Dehydration and Mounting: Dehydrate rapidly in absolute ethanol, clear in xylene, and mount.
-
Results: Under polarized light, thicker collagen fibers appear yellow-orange, and thinner fibers appear green. This allows for the quantification of collagen subtypes and maturity.
-
TUNEL Assay Protocol (for apoptosis):
-
Deparaffinization and Rehydration: As previously described.
-
Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue.
-
Labeling: Incubate sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP-FITC).
-
Detection: If using biotinylated nucleotides, follow with streptavidin-HRP and a chromogenic substrate (e.g., DAB). If using fluorescently labeled nucleotides, proceed to counterstaining.
-
Counterstaining: Counterstain with a nuclear stain (e.g., hematoxylin or DAPI).
-
Dehydration and Mounting: Dehydrate and mount as appropriate for the detection method.
-
Results: Apoptotic nuclei will be stained (e.g., brown with DAB or fluorescent with FITC).
-
Conclusion
The landscape of pro-regenerative compounds is vast and continues to expand. While this compound and other Nrf2 activators like sulforaphane and CDDO-Im offer a promising strategy to mitigate oxidative stress and promote a pro-regenerative environment, growth factors such as BMP-2, VEGF, NGF, and BDNF provide potent, targeted stimulation of specific cellular processes essential for tissue repair. Furthermore, the intricate signaling pathways of TGF-β, Wnt, and Notch represent critical nodes for therapeutic intervention.
The selection of an optimal pro-regenerative compound will ultimately depend on the specific tissue, the nature of the injury, and the desired therapeutic outcome. The data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and evaluation of novel regenerative medicine strategies. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these promising therapeutic agents.
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane modulates TGFβ2-induced conjunctival fibroblasts activation and fibrosis by inhibiting PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMP-2 impregnated biomimetic scaffolds successfully induce bone healing in a marginal mandibular defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of VEGF Temporal and Spatial Presentation on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of nerve growth factor on nerve regeneration through a vein graft across a gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
assessing the specificity of ML388 compared to broader-acting inhibitors
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a critical target in both disease therapy and prevention. While activation of NRF2 is beneficial in some contexts, its inhibition is a key therapeutic strategy in cancers where NRF2 is constitutively active, promoting tumor growth and chemoresistance. The development of specific inhibitors is crucial to avoid unintended consequences of targeting this vital pathway.
This guide provides a comparative analysis of ML385, a specific, direct inhibitor of NRF2, against two broader-acting inhibitors: Brusatol and the Pyrimethamine analogue, WCDD115. We present quantitative data on their potency and targets, detail a key experimental protocol for assessing NRF2 inhibition, and illustrate the distinct mechanisms of action.
Note: This guide refers to the NRF2 inhibitor ML385 . The initial query for "ML388" did not yield specific results in the scientific literature, which consistently identifies ML385 as the probe compound with the characteristics described. It is presumed that this compound was a typographical error.
Mechanisms of Action: A Tale of Three Inhibitors
The specificity of a pharmacological inhibitor is intrinsically linked to its mechanism of action. ML385, Brusatol, and WCDD115 each modulate the NRF2 pathway through fundamentally different mechanisms, directly impacting their target profiles.
ML385: Direct and Specific Inhibition
ML385 acts downstream in the NRF2 pathway. It directly binds to the Neh1 domain of the NRF2 protein, the region responsible for DNA binding.[1][2][3] This interaction physically prevents the NRF2-MAFG heterodimer from binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thus blocking their transcription.[1][2]
Brusatol: Broad-Spectrum Protein Synthesis Inhibition
Brusatol is a potent NRF2 inhibitor but lacks specificity. Its primary mechanism is the global inhibition of protein synthesis.[4][5] NRF2 is a protein with a very short half-life, meaning it is rapidly degraded and must be continuously synthesized to maintain its levels.[6] By halting protein translation, Brusatol causes a rapid depletion of NRF2 and other short-lived proteins, indirectly inhibiting the pathway.[4][5] This broad effect is responsible for its significant off-target activity.
Pyrimethamine/WCDD115: Indirect Inhibition via Metabolic Disruption
Pyrimethamine and its more potent derivative, WCDD115, are indirect inhibitors of NRF2. Their primary molecular target is Dihydrofolate Reductase (DHFR), a key enzyme in one-carbon metabolism.[7] By inhibiting DHFR, these compounds disrupt the folate cycle, which is essential for the synthesis of nucleotides and other cellular components. This metabolic disruption leads to the suppression of the NRF2 signaling pathway through a mechanism that is still being fully elucidated but is linked to cellular stress responses.[7]
Quantitative Comparison of Inhibitor Performance
The specificity of an inhibitor can be quantitatively assessed by comparing its potency (e.g., IC50) against its intended target versus off-targets. The table below summarizes available data for ML385, Brusatol, and Pyrimethamine/WCDD115.
| Inhibitor | Primary Target | On-Target IC50 | Known Off-Target(s) | Off-Target IC50 / Activity |
| ML385 | NRF2 | 1.9 µM [1][8][9][10] | PI3K-mTOR Pathway | Reduces phosphorylation of AKT and S6[4] |
| Brusatol | Protein Synthesis | Not Applicable | NRF2, STAT3, MAPK, NF-κB, etc.[11][12] | Potent cytotoxicity in various cell lines (e.g., 0.08 µM in MCF-7)[13] |
| Pyrimethamine | DHFR | 4.49 µM[7] | NRF2, STAT3[14] | 1.2 µM (NRF2 inhibition)[7] |
| WCDD115 | DHFR | 144 nM[7] | NRF2 | 57 nM (NRF2 inhibition)[7] |
Table 1: Comparison of inhibitor potency and known targets. The data clearly shows that while Brusatol and WCDD115 affect the NRF2 pathway, they do so with either a non-specific mechanism or by targeting other primary enzymes at potent concentrations.
Off-Target Effects Profile
A critical aspect of assessing specificity is the characterization of an inhibitor's off-target effects.
-
ML385 : While demonstrating high specificity for NRF2, ML385 is not devoid of off-target activity. Studies have shown that it can inhibit the PI3K-mTOR signaling pathway.[4] This interaction appears to be independent of NRF2 and involves the reduction of AKT phosphorylation and inhibition of mTOR recruitment to the lysosome.[5] Researchers using ML385 should consider this activity when interpreting results, particularly in studies related to cell growth and metabolism.
-
Brusatol : As a global protein synthesis inhibitor, Brusatol has widespread off-target effects. It impacts numerous signaling pathways that rely on the rapid turnover of key protein components, including MAPK, NF-κB, and JAK/STAT pathways.[11][12] This lack of specificity makes it a useful tool for studying the general effects of NRF2 depletion but limits its utility as a precise molecular probe.
-
Pyrimethamine/WCDD115 : The primary off-target effect relative to NRF2 is, in fact, its on-target inhibition of DHFR. Additionally, Pyrimethamine has been shown to inhibit STAT3 transcriptional activity, indicating a broader profile than just DHFR and NRF2 modulation.[14]
Experimental Protocol: Assessing NRF2-DNA Binding Inhibition via Electrophoretic Mobility Shift Assay (EMSA)
To experimentally verify the specific mechanism of an inhibitor like ML385, an Electrophoretic Mobility Shift Assay (EMSA) is a foundational technique. It directly visualizes the binding of a protein (NRF2) to a specific DNA sequence (ARE) and can demonstrate how an inhibitor disrupts this interaction.
Detailed Methodology:
-
Preparation of Nuclear Extracts:
-
Culture cells (e.g., A549 with constitutive NRF2 activation) and treat with vehicle or varying concentrations of the test inhibitor (e.g., ML385) for a specified time.
-
Harvest approximately 20-50 million cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a hypotonic buffer (e.g., containing HEPES, KCl, EDTA, NP-40) to release cytoplasmic contents, keeping the nuclei intact.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., containing HEPES, NaCl, EDTA, Glycerol) and incubate on ice with agitation to lyse the nuclei and release nuclear proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) to pellet nuclear debris. The supernatant is the nuclear extract.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Preparation of ARE DNA Probe:
-
Synthesize complementary single-stranded oligonucleotides containing a consensus ARE binding site (e.g., 5’-GTCACAGTGACTCAGCAGAATCTG-3’).
-
End-label one oligonucleotide with a detection molecule, such as biotin or an infrared dye (e.g., IRDye® 700).
-
Anneal the labeled and unlabeled complementary strands by heating to 95°C and slowly cooling to room temperature to form a double-stranded labeled probe.
-
-
Binding Reaction:
-
In separate tubes, combine the following on ice:
-
EMSA binding buffer (containing components like Tris-HCl, KCl, MgCl₂, DTT, and glycerol).
-
A non-specific competitor DNA (e.g., Poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
2-10 µg of nuclear extract.
-
Test inhibitor (ML385) or vehicle.
-
-
For a competition control, add a 50-100 fold excess of unlabeled ("cold") ARE probe to a separate reaction.
-
Incubate at room temperature for 15-20 minutes to allow protein binding to the DNA.
-
Add the labeled ARE probe to each reaction and incubate for another 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% TBE gel).
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or on ice.
-
The smaller, unbound "free" probe will migrate quickly to the bottom of the gel. The larger NRF2-ARE complex will migrate slower, resulting in a "shifted" band.
-
If using an infrared dye-labeled probe, the gel can be imaged directly.[12]
-
If using a biotin-labeled probe, transfer the DNA from the gel to a nylon membrane, crosslink, and detect using streptavidin-HRP and a chemiluminescent substrate.
-
Expected Results: The lane with untreated nuclear extract will show a strong shifted band. Lanes with increasing concentrations of ML385 should show a dose-dependent decrease in the intensity of this shifted band, demonstrating inhibition of NRF2-ARE binding. The cold probe competition lane should show no shifted band, confirming the specificity of the protein-DNA interaction.
Conclusion
When assessing NRF2 inhibitors, specificity is paramount. This guide demonstrates that ML385 is a highly specific tool for probing the NRF2 pathway, acting via a direct and well-defined mechanism of inhibiting NRF2-DNA binding. In contrast, broader-acting inhibitors like Brusatol and the indirect inhibitor WCDD115 affect the NRF2 pathway as part of a larger constellation of cellular effects, including global protein synthesis inhibition and metabolic disruption, respectively. While ML385 exhibits a favorable specificity profile, researchers should remain aware of its potential off-target effects on the PI3K-mTOR pathway. The use of precise experimental protocols, such as the EMSA detailed here, is essential for validating the on-target effects of any NRF2 inhibitor in a given experimental system.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ML385, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. licorbio.com [licorbio.com]
- 13. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 14. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of ML388 on Prostaglandin E2 Levels with ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NRF2 activator ML388 with other well-known modulators of Prostaglandin E2 (PGE2) synthesis. Experimental data and detailed protocols are presented to facilitate the validation of this compound's effects on PGE2 levels using Enzyme-Linked Immunosorbent Assay (ELISA).
Recent research has highlighted the role of Nuclear factor erythroid 2-related factor 2 (Nrf2) as a key regulator of cellular defense mechanisms against oxidative stress and inflammation.[1][2] The activation of Nrf2 is generally associated with anti-inflammatory responses.[2] this compound is a potent and specific inhibitor of the NRF2-KEAP1 interaction, leading to NRF2 activation. While the activation of NRF2 is typically linked to the suppression of inflammatory pathways, its precise effect on the synthesis of the pro-inflammatory mediator Prostaglandin E2 (PGE2) warrants detailed investigation. Studies suggest a complex interplay where hyperoxia-activated Nrf2 can regulate inflammatory reactions through the COX-2/PGE2/EP2 pathway.[3][4] This guide explores how to experimentally validate the effects of this compound on PGE2 levels in a controlled laboratory setting, comparing its activity to a known inducer and a known inhibitor of PGE2 synthesis.
Comparative Analysis of PGE2 Modulation
To objectively assess the impact of this compound on PGE2 production, it is essential to compare its effects with compounds that have well-characterized activities. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response and subsequent PGE2 production.[5][6][7] Conversely, non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin are powerful inhibitors of cyclooxygenase (COX) enzymes, thereby blocking PGE2 synthesis.[8][9][10]
The following table summarizes the expected outcomes and provides a framework for interpreting experimental results.
| Compound | Primary Mechanism of Action | Expected Effect on PGE2 Levels | Reported Quantitative Data (in vitro) |
| This compound | NRF2 Activator (via KEAP1-NRF2 inhibition) | Potentially modulatory or inhibitory due to the anti-inflammatory nature of NRF2 activation. | Specific quantitative data on this compound-induced PGE2 changes is not widely available and requires experimental determination. |
| Lipopolysaccharide (LPS) | Induces inflammatory response via Toll-like receptor 4 (TLR4) activation, leading to increased COX-2 expression.[5][7] | Significant Increase | Treatment of RAW 264.7 macrophages with 100 ng/mL LPS for 16-24 hours can lead to a substantial increase in PGE2 production.[6] |
| Indomethacin | Non-selective inhibitor of COX-1 and COX-2 enzymes.[9][10] | Significant Decrease | In LPS-stimulated RAW 264.7 cells, indomethacin can inhibit PGE2 production with IC50 values in the low micromolar range.[8] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation and PGE2 production.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
For experiments, replace the medium with fresh medium containing the desired concentrations of this compound, LPS (e.g., 100 ng/mL), or Indomethacin (e.g., 10 µM).
-
A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for the modulation of PGE2 synthesis.
-
-
Sample Collection: After incubation, collect the cell culture supernatant for PGE2 measurement. Centrifuge the supernatant to remove any cellular debris.
PGE2 Quantification by Competitive ELISA
The following is a generalized protocol for a competitive ELISA to measure PGE2 levels in cell culture supernatants. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards to create a standard curve and diluting concentrated wash buffers.
-
Coating: The microplate wells are pre-coated with a capture antibody.
-
Competitive Reaction:
-
Add a fixed amount of HRP-conjugated PGE2 to each well.
-
Add your standards and samples (cell culture supernatants) to the appropriate wells.
-
PGE2 in the samples or standards will compete with the HRP-conjugated PGE2 for binding to the capture antibody.
-
Incubate the plate as per the kit's instructions (e.g., 2 hours at room temperature).
-
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of PGE2 in the samples is inversely proportional to the OD. Calculate the PGE2 concentration in your samples by comparing their OD values to the standard curve generated from the known concentrations of the PGE2 standards.
Visualizing the PGE2 Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of PGE2 from arachidonic acid and highlights the potential points of regulation.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to validate the effect of this compound on PGE2 levels.
References
- 1. The role of COX-2 and Nrf2/ARE in anti-inflammation and antioxidative stress: Aging and anti-aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]
- 3. Hyperoxia-activated Nrf2 regulates ferroptosis in intestinal epithelial cells and intervenes in inflammatory reaction through COX-2/PGE2/EP2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of murine tumor growth and prostaglandin synthesis by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of prostaglandin synthesis inhibition by indomethacin on ovulation and ovum maturation in the in vitro perfused rabbit ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of ML388 and Structurally Unrelated Compounds with Similar Designations
For researchers and drug development professionals, understanding the pharmacokinetic profiles of novel therapeutic agents is paramount. This guide provides a comparative analysis of three compounds that, due to nomenclature overlap, may be a source of confusion: this compound, a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor; XL-388, an mTORC1/mTORC2 inhibitor; and ML385, a Nuclear factor erythroid 2-related factor 2 (Nrf2) inhibitor. The inclusion of ML385 is pertinent due to the possibility of it being the intended compound of interest in queries for "this compound" given its distinct and significant biological target.
Introduction to the Compounds
This compound (15-PGDH Inhibitor): This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (HPGD), the key enzyme responsible for the degradation of prostaglandins like PGE2.[1][2][3] By inhibiting 15-PGDH, this compound leads to increased levels of PGE2, which plays crucial roles in inflammation, tissue repair, and cell signaling.[3][4] Its therapeutic potential is being explored in contexts where enhanced prostaglandin signaling is beneficial.[4]
XL-388 (mTORC1/mTORC2 Inhibitor): XL-388 is a potent and selective, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[5][6][7] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[6][8] XL-388 has demonstrated anti-tumor activity in preclinical models.[5][9]
ML385 (Nrf2 Inhibitor): ML385 is a specific inhibitor of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification genes.[10][11] While Nrf2 activation is generally protective, in some cancers, its constitutive activation contributes to therapeutic resistance.[11] ML385 directly interacts with the Nrf2 protein, inhibiting its transcriptional activity.[11]
Comparative Pharmacokinetic Data
Table 1: In Vitro Potency and Plasma Protein Binding
| Compound | Target | IC50 | Species | Plasma Protein Binding (%) |
| This compound | 15-PGDH | 34 nM[2] | Human | Data not available |
| XL-388 | mTOR | 9.9 nM[5][8] | Not specified | 84% (Mouse), 85% (Rat), 89% (Dog), 90% (Monkey), 86% (Human)[5] |
| ML385 | Nrf2 | 1.9 µM[10] | Not specified | Data not available |
Table 2: In Vivo Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Dose | Terminal Half-life (t½) | Key Findings |
| XL-388 | Mouse | IV | 10 mg/kg | 1.35 h[8] | Exhibits dose-dependent antitumor activity in xenograft models.[5] |
| Rat | IV | 3 mg/kg | 0.45 h[8] | ||
| Dog | IV | 3 mg/kg | 6.11 h[8] | ||
| Monkey | IV | 3 mg/kg | 0.86 h[8] | ||
| ML385 | Mouse | IP | 30 mg/kg | 2.82 h[10] | Shows anti-tumor activity as a single agent and in combination with chemotherapy.[10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these three compounds are visually represented in the following diagrams.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the general protocols employed in the characterization of these compounds.
In Vitro Kinase/Enzyme Inhibition Assays:
-
XL-388 (mTOR Inhibition): The inhibitory activity of XL-388 against mTOR is typically determined using an ELISA-based assay that measures the phosphorylation of a key mTOR substrate, such as 4E-BP1.[8] The assay is performed in a multi-well format, where the enzyme, substrate, ATP, and varying concentrations of the inhibitor are incubated together. The extent of phosphorylation is then quantified, allowing for the calculation of IC50 values.[8]
-
This compound (15-PGDH Inhibition): The inhibition of 15-PGDH activity can be measured by monitoring the conversion of NAD+ to NADH, which results in an increase in fluorescence.[1] The assay involves incubating the enzyme with its substrate (e.g., a prostaglandin) and NAD+ in the presence of different concentrations of the inhibitor. The rate of NADH production is measured fluorometrically to determine the IC50.[1]
-
ML385 (Nrf2 Inhibition): The inhibitory effect of ML385 on Nrf2 is often assessed using a reporter gene assay. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE) promoter. The cells are then treated with an Nrf2 activator and varying concentrations of ML385. The reporter gene activity is measured to quantify the inhibition of Nrf2-mediated transcription.
Cell-Based Assays:
-
Cell Viability/Proliferation: Standard assays such as MTT or CellTiter-Glo are used to assess the effect of the compounds on the viability and proliferation of cancer cell lines. Cells are seeded in multi-well plates and treated with a range of compound concentrations for a defined period (e.g., 72 hours).
-
Western Blotting: This technique is used to analyze the levels of specific proteins and their phosphorylation status to confirm the mechanism of action. For example, in studies with XL-388, western blotting is used to detect the phosphorylation of mTORC1 substrates (p70S6K, 4E-BP1) and mTORC2 substrates (AKT at Ser473).[5]
In Vivo Pharmacokinetic Studies:
-
Animal Models: Pharmacokinetic studies are typically conducted in rodent (mice, rats) and non-rodent (dogs, monkeys) species.
-
Drug Administration: Compounds are administered via relevant routes, such as intravenous (IV) bolus or oral (PO) gavage.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%) are calculated from the plasma concentration-time data.
In Vivo Efficacy Studies (Xenograft Models):
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.
-
Treatment: Once tumors reach a certain size, the animals are treated with the compound, a vehicle control, and/or standard-of-care agents.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatment.
-
Pharmacodynamic Analysis: Tumor and surrogate tissues can be collected to analyze target modulation and downstream effects.
Conclusion
This compound (a 15-PGDH inhibitor), XL-388 (an mTORC1/mTORC2 inhibitor), and ML385 (an Nrf2 inhibitor) are distinct small molecules with unique mechanisms of action and therapeutic potentials. While they share a similar numerical designation in their names, their biological targets and pharmacokinetic profiles are markedly different. This guide provides a clear, data-supported comparison to aid researchers in distinguishing between these compounds and in understanding their respective pharmacological properties. The provided experimental frameworks offer insight into the methodologies used to generate the presented data. As research progresses, a more complete pharmacokinetic profile for this compound is anticipated to become publicly available.
References
- 1. Discovery of two small molecule inhibitors, ML387 and this compound, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of two small molecule inhibitors, ML387 and this compound, of human NAD+-dependent 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. XL-388 - Wikipedia [en.wikipedia.org]
- 8. XL388 | mTOR inhibitor | CAS 1251156-08-7 | Buy XL388 from Supplier InvivoChem [invivochem.com]
- 9. The preclinical assessment of XL388, a mTOR kinase inhibitor, as a promising anti-renal cell carcinoma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ML388
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for ML388, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of similar research-grade chemical compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is recommended.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spills: For a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
This compound Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be considered hazardous waste.
-
This waste must be segregated from non-hazardous and general laboratory waste streams.
-
-
Containerization and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound, 15-hydroxyprostaglandin dehydrogenase inhibitor"), the CAS number (1537192-31-6), and an indication of the associated hazards (e.g., "Toxic," "Handle with Care").
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Storage should be in accordance with your institution's guidelines for hazardous waste accumulation.
-
-
Disposal:
-
The disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1537192-31-6 |
| Molecular Formula | C₂₃H₂₁N₃O₃S |
| Molecular Weight | 419.5 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| LD50 (Oral) | Data not available |
| LD50 (Dermal) | Data not available |
| LC50 (Inhalation) | Data not available |
Experimental Protocol Considerations
When designing experiments involving this compound, it is imperative to incorporate waste management into the protocol.
-
Pre-Experiment Planning:
-
Estimate the amount of this compound waste that will be generated.
-
Ensure that appropriate and properly labeled waste containers are available before starting the experiment.
-
-
During the Experiment:
-
Minimize waste generation by using only the necessary amount of the compound.
-
Segregate waste at the point of generation.
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment.
-
Ensure that all this compound waste is properly containerized, labeled, and stored for pickup by EHS.
-
By adhering to these procedures, researchers can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Safeguarding Your Research: A Comprehensive Guide to Handling ML388
For researchers and scientists engaged in drug development, the proper handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of ML388, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Adherence to these protocols will foster a secure laboratory environment and support the generation of reliable and reproducible data.
Immediate Safety and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on a thorough hazard assessment.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary for bulk handling or if dust is generated. | Minimizes inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and efficiency.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling and Preparation of Solutions
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks. When preparing solutions, wear all recommended PPE. For in vitro experiments, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.204 mg of this compound (Molecular Weight: 320.4 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated hazardous waste container and disposed of accordingly.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical waste.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound increases the local concentration of prostaglandins, which can have various physiological effects.
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receiving to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
